1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNECLIVOTMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426883 | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-10-8 | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
An in-depth technical guide on the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The pyrazole scaffold is a common feature in many biologically active molecules.[1] The aldehyde functionality at the C3 position provides a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This guide details a common and effective method for the synthesis of this target compound, focusing on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]
Synthetic Pathway: Vilsmeier-Haack Formylation
The primary route for the synthesis of this compound involves the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][5][6][7][8] The electrophilic Vilsmeier reagent attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.
The regioselectivity of the formylation is a critical aspect. For N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, generally occurs at the C4 position if it is unsubstituted. However, the substitution pattern of the pyrazole ring can direct the formylation to other positions. In the case of 1,5-dimethyl-1H-pyrazole, the C3 position is a potential site for formylation.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This protocol is a composite of general procedures described in the literature for the formylation of pyrazoles.[7][9]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Crushed ice
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,5-dimethyl-1H-pyrazole in a suitable solvent such as dichloromethane (CH₂Cl₂). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the intermediate iminium salt. The resulting solution is often acidic and should be neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of pyrazole carbaldehydes via the Vilsmeier-Haack reaction. Note that specific yields and analytical data for this compound may vary depending on the precise reaction conditions and purification methods employed.
| Parameter | Value | Reference |
| Starting Material | 1,5-dimethyl-1H-pyrazole | General Knowledge |
| Reagents | POCl₃, DMF | [5][7][9] |
| Typical Yield | 60-85% | [8][9] |
| Appearance | Crystalline solid or oil | General Knowledge |
| Molecular Formula | C₆H₈N₂O | General Knowledge |
| Molecular Weight | 124.14 g/mol | General Knowledge |
Spectroscopic Data (Expected):
-
¹H NMR: Resonances corresponding to the two methyl groups, the pyrazole ring proton, and the aldehyde proton (typically δ 9.5-10.5 ppm).
-
¹³C NMR: Signals for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the aldehyde (typically δ 180-190 ppm).
-
IR (cm⁻¹): A characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1670-1700 cm⁻¹.
Visualization of the Synthetic Pathway
The following diagram illustrates the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield this compound.
Caption: Vilsmeier-Haack synthesis of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrazole scaffold. This technical guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its likely synthesis via the Vilsmeier-Haack reaction, and an overview of its potential applications. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, some properties are inferred from closely related analogues.
Physicochemical Properties
Direct experimental data for this compound is not extensively reported. However, based on the general properties of similar pyrazole carbaldehydes, the following characteristics can be anticipated.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted/Inferred) | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Analogue) | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Related Compound) |
| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O | C₆H₈N₂O₂ |
| Molecular Weight | 124.14 g/mol | 124.14 g/mol | 140.14 g/mol [1][2][3] |
| Appearance | Likely a colorless to pale yellow solid or oil | - | White to off-white solid[1] |
| Melting Point (°C) | Data not available | - | 170-176[1] |
| Boiling Point (°C) | Data not available | - | Data not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, methanol, and acetonitrile. Limited aqueous solubility is predicted. | Good solubility in polar aprotic solvents (DMSO, acetonitrile); Moderate solubility in alcohols (methanol, ethanol); Limited aqueous solubility. | - |
| CAS Number | Data not available | 25016-12-0 | 5744-59-2[1][2][3] |
Synthesis and Experimental Protocols
The most probable and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole.
General Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-dimethylpyrazole
This protocol is a generalized procedure based on the formylation of similar pyrazole substrates.
Objective: To synthesize this compound from 1,5-dimethylpyrazole.
Reagents and Materials:
-
1,5-dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,5-dimethylpyrazole in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Data (Predicted)
While specific spectral data is not available, the following are expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on analogous structures.
¹H NMR:
-
A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.
-
A singlet for the pyrazole ring proton (C4-H).
-
Two singlets for the two methyl groups (N-CH₃ and C5-CH₃).
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon around δ 180-190 ppm.
-
Signals for the pyrazole ring carbons.
-
Signals for the two methyl carbons.
Mass Spectrometry (MS):
-
A molecular ion peak [M]⁺ corresponding to the molecular weight of 124.14.
-
Common fragmentation patterns would likely involve the loss of the formyl group (M-29) and subsequent fragmentation of the pyrazole ring.
Applications in Drug Development
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][7][8] Pyrazole carbaldehydes, in particular, are valuable intermediates in the synthesis of more complex, biologically active molecules.[9]
Derivatives of pyrazole carbaldehydes have been investigated as potential inhibitors of various enzymes, highlighting their potential as scaffolds in drug design. The aldehyde functionality serves as a versatile handle for further chemical modifications to generate libraries of compounds for biological screening.
Signaling Pathways and Biological Activity
There is no specific information available in the searched literature regarding the involvement of this compound in any particular signaling pathway or its specific biological activities. However, pyrazole derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation.[5] Further research would be required to elucidate the specific biological targets and mechanisms of action for this compound.
Visualizations
As no specific experimental workflows or signaling pathways involving this compound have been identified, a generalized workflow for its synthesis via the Vilsmeier-Haack reaction is presented below.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound represents a potentially valuable building block in medicinal chemistry. While specific, experimentally determined physicochemical data are sparse in the current literature, its properties can be reasonably inferred from related compounds. The Vilsmeier-Haack reaction stands as a robust and predictable method for its synthesis. Further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives is warranted, given the proven track record of the pyrazole scaffold in drug discovery.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
- 8. ijpcbs.com [ijpcbs.com]
- 9. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Introduction
1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aromatic aldehyde. The pyrazole core is a key pharmacophore found in numerous therapeutic agents, making its derivatives, such as this carbaldehyde, valuable intermediates in drug discovery and development. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This document provides a technical summary of its chemical identity, physicochemical properties, potential synthetic protocols, and relevant applications.
Chemical Structure and Identification
While a specific CAS number is not indexed in major public databases, the identity of this compound is defined by its molecular structure.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Canonical SMILES | CN1N=C(C=C1C)C=O |
| InChI Key | (Predicted) |
| CAS Number | Not Available |
Physicochemical and Spectroscopic Data (Analog-Based)
Due to the absence of specific experimental data for this compound, the following tables present data for the closely related precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and the constitutional isomer, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This information can serve as a valuable reference for predicting the properties of the title compound.
Table 2: Properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 5744-59-2 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 170-176 °C | |
| Storage Temperature | 2-8°C |
Table 3: Properties of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Source |
| CAS Number | 25711-30-2 | [4] |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
Experimental Protocols: Plausible Synthetic Routes
Two primary synthetic strategies can be envisaged for the preparation of this compound: the formylation of a pyrazole precursor and the partial reduction of the corresponding carboxylic acid.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6][7][8][9] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
General Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide with stirring.
-
Formylation: The starting material, 1,5-dimethyl-1H-pyrazole, is added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.
-
Reaction: The reaction mixture is then heated, typically at reflux, for a specified period to drive the formylation to completion.
-
Work-up: The reaction is quenched by pouring it into crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Isolation and Purification: The product is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by techniques such as column chromatography or recrystallization.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. 5744-59-2|1,5-Dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a detailed overview of the spectroscopic data expected for 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents a comprehensive analysis of its close structural analog, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as a reference. This document includes tabulated NMR, IR, and MS data, detailed experimental protocols for these analytical techniques, and a generalized workflow for the spectroscopic characterization of novel synthesized compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of pyrazole derivatives.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of these molecules is crucial for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of these compounds.
Spectroscopic Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid (Reference Compound)
The following tables summarize the available spectroscopic data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Table 1: ¹H NMR Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a readily comparable format |
Table 2: ¹³C NMR Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a readily comparable format |
Table 3: IR Spectroscopy Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in a readily comparable format |
Table 4: Mass Spectrometry Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
| m/z | Assignment |
| Data not available in a readily comparable format |
Note: While specific peak assignments and integrations are not fully detailed in the available public data, commercial suppliers confirm the identity of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid via these spectroscopic methods.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for pyrazole derivatives.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.[1][2]
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR: The spectrum is usually recorded with broadband proton decoupling to simplify the spectrum to one peak per unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): A small amount of the solid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]
-
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.[5]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile.[6]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.[7][8]
-
Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[7][8][9] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Conclusion
While a complete, published spectroscopic dataset for this compound is currently elusive, this technical guide provides researchers with valuable reference data from a close structural analog and standardized protocols for its characterization. The presented workflow offers a systematic approach for the structural elucidation of this and other novel pyrazole derivatives. It is anticipated that this information will aid in the successful synthesis, purification, and characterization of these important heterocyclic compounds, thereby supporting ongoing research and development in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Unseen Workhorse: A Technical Guide to the Reactivity and Stability of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. While direct literature on this specific isomer is limited, this guide consolidates data from closely related analogues and established principles of pyrazole chemistry to offer a robust predictive profile of its synthesis, reactivity, and stability.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. As a functionalized derivative, this compound represents a key, yet underexplored, intermediate for the synthesis of novel bioactive molecules. Its strategic placement of methyl and formyl groups offers a unique combination of steric and electronic properties that can be exploited in drug design.
Physicochemical and Spectroscopic Data
| Property | Predicted/Comparative Value | Reference Compound |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid or oil | - |
| Melting Point | Estimated < 170 °C | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (170-176 °C)[1] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | General observation for similar compounds |
Spectroscopic characterization is crucial for the identification and quality control of this compound. The following table outlines the expected spectral features based on analyses of analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Singlet for the aldehyde proton (δ 9.5-10.5 ppm), singlet for the pyrazole C4-H (δ 6.5-7.5 ppm), singlet for the N-methyl group (δ 3.8-4.2 ppm), singlet for the C5-methyl group (δ 2.3-2.6 ppm). |
| ¹³C NMR | Signal for the aldehyde carbonyl (δ 185-195 ppm), signals for the pyrazole ring carbons (C3, C4, C5), and signals for the two methyl carbons. |
| IR Spectroscopy | Strong C=O stretching band for the aldehyde (1670-1700 cm⁻¹), C-H stretching for the aldehyde proton (2720-2820 cm⁻¹), and bands characteristic of the pyrazole ring. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |
Synthesis and Experimental Protocols
The most probable and widely used method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This involves the formylation of an electron-rich pyrazole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole
-
Reagents and Equipment:
-
1,5-Dimethylpyrazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1,5-dimethylpyrazole in anhydrous DMF dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.
-
Reactivity Profile and Stability
The reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The pyrazole ring itself is relatively stable but can undergo certain reactions under specific conditions.
The aldehyde moiety is expected to readily participate in:
-
Condensation reactions: With amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with ketones in Claisen-Schmidt condensations to form chalcones.[2]
-
Oxidation: To the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: To the corresponding alcohol using reducing agents like sodium borohydride.
-
Wittig reactions: To form alkenes.
In terms of stability, pyrazole rings are generally robust and resistant to many reagents. However, the formyl group on some pyrazole isomers has been reported to be labile under strongly basic conditions.[3] Therefore, reactions involving strong bases should be performed with caution. The compound is expected to be stable under neutral and mildly acidic conditions at room temperature.
Role in Drug Discovery and Development
Pyrazole derivatives are a well-established class of pharmacologically active compounds.[2] The functionalization of the pyrazole core is a key strategy in the development of new therapeutic agents. This compound serves as a crucial intermediate in this process, allowing for the introduction of diverse functionalities that can modulate the biological activity of the final compounds.
The diverse library of compounds that can be generated from this aldehyde can be screened for a wide range of biological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of the 1,5-dimethyl-pyrazole core can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this a valuable scaffold for further investigation.
References
The Advent and Evolution of Pyrazole-3-Carbaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functionalized molecules. Their unique structural motif, featuring a reactive aldehyde group on the pyrazole ring, has positioned them as indispensable intermediates in medicinal chemistry, agrochemicals, and materials science. The pyrazole core itself is a well-established pharmacophore, present in numerous approved drugs, and the addition of a formyl group at the 3-position provides a chemical handle for extensive molecular elaboration. This technical guide delves into the discovery, historical development, and key synthetic methodologies for preparing pyrazole-3-carbaldehydes, offering detailed experimental protocols and comparative data for researchers in the field.
Discovery and Historical Context
The chemistry of pyrazoles dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. However, the specific introduction of a formyl group at the C3 position of the pyrazole ring appears to have been accomplished much later. Seminal work in the mid-20th century laid the groundwork for the synthesis of this important subclass.
A pivotal publication by W. G. Finnegan and R. A. Henry in 1965 is among the earliest detailed reports on the synthesis of the parent 1H-pyrazole-3-carbaldehyde. Their approach involved the oxidation of 3-methylpyrazole using selenium dioxide. This method provided a direct route to the previously elusive 3-formyl derivative, thereby unlocking its potential for further chemical exploration. Another significant contribution from the same era was made by C. Ainsworth, who reported the synthesis of pyrazole-3-carbaldehyde via the Stephen reduction of pyrazole-3-carbonitrile. These pioneering efforts established the first reliable pathways to this versatile building block.
Prior to these direct methods, access to the 3-formyl pyrazole scaffold was less straightforward and often resulted in mixtures of isomers or required multi-step sequences that were not always efficient. The development of these targeted synthetic routes in the 1960s was a crucial step that enabled the widespread investigation of pyrazole-3-carbaldehydes and their derivatives in various scientific disciplines.
Core Synthetic Methodologies
The preparation of pyrazole-3-carbaldehydes can be broadly categorized into three primary strategies: the formylation of pyrazole precursors, the oxidation of C3-substituted pyrazoles, and the reduction of C3-carboxylic acid derivatives.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems. However, direct formylation of N-unsubstituted pyrazole typically occurs at the C4 position. To achieve C3-formylation, a blocking group strategy is often employed. By protecting the N1 position with a bulky group, such as a trityl (Tr) group, the regioselectivity of the formylation can be directed to the C5 position (which is equivalent to the C3 position in the deprotected pyrazole).
Below is a logical workflow for this process:
Caption: N1-Protection strategy for C3/C5 formylation.
Oxidation of 3-Methyl or 3-Hydroxymethylpyrazoles
As demonstrated in the historical synthesis, the oxidation of a methyl group at the C3 position is a direct and effective method. Selenium dioxide (SeO₂) is the classic reagent for this transformation, offering good yields for the conversion of 3-methylpyrazoles to their corresponding aldehydes. Alternatively, pyrazole-3-methanols can be oxidized to the aldehyde using milder reagents like manganese dioxide (MnO₂), which helps to prevent over-oxidation to the carboxylic acid.
A general workflow for the oxidative approach is as follows:
Theoretical studies and computational analysis of pyrazole aldehydes
An in-depth technical guide for researchers, scientists, and drug development professionals on the theoretical studies and computational analysis of pyrazole aldehydes.
Introduction to Pyrazole Aldehydes
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry. Its derivatives, particularly pyrazole aldehydes, have garnered significant attention due to their versatile biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties[1][2][3]. Pyrazole aldehydes serve as crucial synthetic intermediates for creating more complex molecules with therapeutic potential, such as pyrazolyl-thiazoles and pyrazolo[1,5-a]pyrimidines[4][5].
The efficacy and mechanism of action of these compounds are intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with biological targets. Theoretical and computational chemistry provides powerful tools to elucidate these characteristics at a molecular level. Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations offer profound insights into molecular geometry, reactivity, and binding affinities, thereby guiding the rational design and optimization of new drug candidates[6][7][8]. This guide details the computational methodologies used to analyze pyrazole aldehydes, presents key quantitative data from recent studies, and illustrates the logical workflows involved in these theoretical investigations.
Synthesis of Pyrazole Aldehydes
The primary and most common method for synthesizing pyrazole-3(4)-carbaldehydes is the Vilsmeier-Haack reaction[1][3]. This reaction typically involves the cyclization and formylation of hydrazones using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF))[4][9]. Other methods include the direct oxidation of corresponding pyrazole alcohols[9].
Computational and Experimental Protocols
Computational studies are essential for understanding the physicochemical properties and biological potential of pyrazole aldehydes. These theoretical investigations complement experimental work by providing a molecular-level rationale for observed activities.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that dictate a molecule's reactivity[6][10][11].
Methodology:
-
Structure Optimization: The initial 3D structure of the pyrazole aldehyde is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A common level of theory used for this is B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311G(d,p) or 6-31G*[6][11][12].
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies)[13]. These calculated frequencies can be compared with experimental FT-IR and Raman spectra[8][14].
-
Electronic Property Calculation: Key electronic properties are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[11][12]. These properties, known as reactivity descriptors, include the HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which help in assessing the molecule's kinetic stability and reactivity[6].
-
Spectroscopic Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR (¹H and ¹³C) chemical shifts[6]. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions[12].
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex[15][16]. It is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms[7].
Methodology:
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of the pyrazole aldehyde is generated and optimized for its lowest energy state, often using DFT or other molecular mechanics methods. Torsional bonds are defined to allow for conformational flexibility during docking.
-
Grid Generation: A binding site or "grid box" is defined on the receptor, usually centered on the active site identified from the co-crystallized ligand or from literature.
-
Docking Simulation: Software like AutoDock or GOLD is used to systematically explore various conformations of the ligand within the defined binding site[15][16]. Each conformation is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis: The resulting poses are analyzed. The best pose is typically the one with the lowest binding energy. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues, are identified[7][16].
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asrjetsjournal.org [asrjetsjournal.org]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound, this document infers its solubility based on the known properties of structurally similar pyrazole derivatives. The information herein is intended to guide solvent selection for synthesis, purification, and formulation development.
Predicted Solubility in Common Solvents
Based on the general solubility patterns of pyrazole-based compounds, this compound is anticipated to exhibit good solubility in polar organic solvents and limited solubility in water and non-polar solvents. The presence of the polar carbaldehyde group and the nitrogen atoms in the pyrazole ring contributes to its affinity for polar media, while the dimethyl substitution adds some non-polar character.
The expected solubility profile is summarized in the table below. This information is extrapolated from data on related compounds such as 3,5-dimethylpyrazole and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which are known to dissolve well in polar organic solvents.[1][2]
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Limited to Moderate | The aldehyde group can form hydrogen bonds with protic solvents, but the overall non-polar character from the methyl groups may limit high solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF) | Good | The polarity of the pyrazole ring and the carbaldehyde group suggests strong dipole-dipole interactions with these solvents. |
| Non-Polar | Hexane, Toluene | Poor | The hydrophobic nature of these solvents makes them poor candidates for dissolving the polar this compound. |
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Method 1: Equilibrium Solubility Method (Shake-Flask)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample × Dilution factor) / Volume of initial supernatant
Method 2: Kinetic Solubility Method (High-Throughput Screening)
This method provides a faster, albeit less precise, estimation of solubility, often used in early-stage drug discovery.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a microplate format, perform serial dilutions of the stock solution with the test solvents.
-
Precipitation Detection: Monitor the solutions for the first sign of precipitation using a plate reader that can detect light scattering (nephelometry) or by visual inspection.
-
Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.
Experimental Workflow
The logical progression for determining the solubility of this compound can be visualized as a clear workflow. This ensures a systematic and reproducible approach to data generation.
Caption: Workflow for determining the equilibrium solubility of a compound.
Conclusion
References
An In-depth Technical Guide to Pyrazole Chemistry for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs, underscoring its significance in drug discovery.[3][4] This technical guide provides a comprehensive overview of the core principles of pyrazole chemistry, detailing its synthesis, reactivity, and applications, with a focus on practical experimental protocols and quantitative data for the modern synthetic chemist.
Core Principles of Pyrazole Chemistry
Structure and Aromaticity
The pyrazole ring is a planar, five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms. It is an aromatic system, adhering to Hückel's rule with a sextet of π-electrons.[2][5] One nitrogen atom (N1) is considered "pyrrole-like," contributing its lone pair to the aromatic system, while the other (N2) is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring.[2][6] This electronic arrangement imparts significant aromatic stability to the pyrazole nucleus.
Tautomerism
Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, which can complicate their synthesis and reactivity.[6] For instance, 3-methylpyrazole and 5-methylpyrazole can interconvert. This tautomerism is a crucial consideration in reactions involving N-substitution, as alkylation can often lead to a mixture of N1 and N2 substituted products.[6]
Acidity and Basicity
The presence of two distinct nitrogen atoms gives pyrazole amphoteric character. The N1-H proton is weakly acidic, and its deprotonation yields the nucleophilic pyrazolate anion.[2] The N2 nitrogen is weakly basic due to its sp²-hybridized lone pair, which is available for protonation.[2]
| Property | Value |
| pKa (for proton loss from N1-H) | 14.21 |
| pKa (for protonation at N2) | 2.49 |
Table 1: Acidity and Basicity of Pyrazole.
Reactivity
The electron distribution within the pyrazole ring governs its reactivity. The pyridine-like N2 atom exerts an electron-withdrawing inductive effect, deactivating the adjacent C3 and C5 positions towards electrophilic attack.[2] Consequently, electrophilic substitution reactions, such as halogenation, nitration, and the Vilsmeier-Haack reaction, preferentially occur at the electron-rich C4 position.[2][7] Conversely, nucleophilic attack is favored at the C3 and C5 positions, especially if a good leaving group is present.[2]
Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a fundamental aspect of its chemistry, with several robust methods available to the synthetic chemist.
Knorr Pyrazole Synthesis
The most common and versatile method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[6][8]
General Reaction Scheme:
Figure 1: General scheme of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone [11]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.0 equiv).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux in ethanol for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the desired pyrazolone.
-
Quantitative Data: Knorr Pyrazole Synthesis Yields
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | 98.55 | [9] |
| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | >95 | [12] |
| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenylpyrazole | 85 | [12] |
| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 92 | [13] |
Table 2: Representative yields for the Knorr pyrazole synthesis.
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another route to pyrazoles, typically proceeding through a pyrazoline intermediate which is subsequently oxidized.[12][13]
Functionalization of the Pyrazole Ring
The strategic modification of the pyrazole core is crucial for fine-tuning its physicochemical and biological properties.
N-Functionalization
-
N-Alkylation: The N1 position of the pyrazole ring can be readily alkylated using various alkylating agents in the presence of a base.
-
N-Arylation (Buchwald-Hartwig Coupling): This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-arylpyrazoles.[12][14]
Experimental Protocol: Buchwald-Hartwig N-Arylation of Pyrazole [12]
-
Materials: Pyrazole, Aryl bromide, Pd(OAc)₂, XPhos (ligand), K₃PO₄ (base), Toluene (solvent).
-
Procedure:
-
To an oven-dried Schlenk tube, add pyrazole (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C-Functionalization
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position using a Vilsmeier reagent (typically formed from POCl₃ and DMF).[13][15] This formyl group is a versatile handle for further transformations.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole [16]
-
Materials: 1,3-Dimethylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Sodium bicarbonate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (5.0 equiv) to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.0 equiv) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1,3-dimethylpyrazole (1.0 equiv) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography.
-
Quantitative Data: Vilsmeier-Haack Reaction Yields
| Pyrazole Substrate | Product | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 65 | [15] |
| 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | [13] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes | 55-75 | [17] |
Table 3: Representative yields for the Vilsmeier-Haack formylation of pyrazoles.
-
Halogenation: The C4 position can be readily halogenated using various reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[5][18]
Direct deprotonation of the pyrazole ring, typically at the C5 position, can be achieved using strong bases like n-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical approach to pyrazole modification. Palladium-catalyzed C-H arylation at the C3 or C5 position is a notable example.
4-Halopyrazoles are valuable intermediates for introducing aryl or vinyl groups at the C4 position via Suzuki cross-coupling reactions.[2][19]
Experimental Protocol: Suzuki Coupling of 4-Bromo-1H-pyrazole [2]
-
Materials: 4-Bromo-1H-pyrazole, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane, Water.
-
Procedure:
-
In a Schlenk tube, combine 4-bromo-1H-pyrazole (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C for 6 hours.
-
After cooling, dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Pyrazoles in Drug Development
The pyrazole scaffold is a prominent feature in numerous approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings, improving physicochemical properties and target binding.[4][6]
Pyrazole-Containing Drugs and Their Signaling Pathways
Quantitative Data: Biological Activity of Approved Pyrazole Drugs
| Drug | Target | IC₅₀ / Kᵢ / EC₅₀ | Therapeutic Area |
| Celecoxib | COX-2 | IC₅₀ = 40 nM | Anti-inflammatory |
| Ruxolitinib | JAK1/JAK2 | IC₅₀ = 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis |
| Sildenafil | PDE5 | IC₅₀ = 3.9 nM | Erectile Dysfunction |
| Crizotinib | ALK/ROS1/MET | IC₅₀ = 24 nM (ALK), 41 nM (ROS1), 8 nM (MET) | Oncology |
| Apixaban | Factor Xa | Kᵢ = 0.08 nM | Anticoagulant |
Table 4: Biological activity of selected pyrazole-containing drugs.
Signaling Pathway Diagrams:
-
Celecoxib and the COX-2 Pathway: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[20][21][22]
Figure 2: Celecoxib's inhibition of the COX-2 pathway.
-
Ruxolitinib and the JAK-STAT Pathway: Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway that regulates cell proliferation and inflammation.[1][7][23]
Figure 3: Ruxolitinib's inhibition of the JAK-STAT pathway.
-
Sildenafil and the PDE5 Pathway: Sildenafil selectively inhibits phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][17]
Figure 4: Sildenafil's inhibition of the PDE5 pathway.
Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors
The systematic modification of substituents on the pyrazole ring is a key strategy in optimizing the potency and selectivity of drug candidates. The following diagram illustrates the SAR for a series of pyrazole-based p38 kinase inhibitors.[1][3]
Figure 5: Structure-Activity Relationship of Pyrazole-Based p38 Kinase Inhibitors.
Experimental Workflow for Pyrazole Synthesis and Evaluation
The development of novel pyrazole-based therapeutic agents follows a logical workflow from synthesis to biological evaluation.
Figure 6: Experimental workflow for the development of pyrazole-based drugs.
Conclusion
The pyrazole scaffold continues to be a rich source of innovation in organic synthesis and medicinal chemistry. Its versatile synthesis, amenability to a wide range of functionalization reactions, and proven track record in approved therapeutics ensure its continued importance in the development of new medicines. This guide has provided a foundational understanding of pyrazole chemistry, supported by practical experimental protocols and quantitative data, to empower researchers in their pursuit of novel and impactful chemical entities.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde via the Vilsmeier-Haack Reaction
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This reagent then acts as an electrophile in an electrophilic substitution reaction to introduce a formyl group (-CHO) onto the substrate.
A key application of this reaction is the synthesis of heterocyclic aldehydes, which are versatile building blocks in organic synthesis, particularly for the development of pharmaceutical agents and functional materials. 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a valuable synthetic intermediate, and its synthesis is efficiently achieved by the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole. This document provides detailed protocols, reaction data, and mechanistic diagrams for this specific transformation.
Core Applications of this compound
The aldehyde functional group of this compound serves as a versatile handle for a wide range of chemical transformations, making it a crucial intermediate in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: It is a key precursor for the synthesis of more complex molecules with potential biological activity. The pyrazole nucleus is a common scaffold in drug discovery, and modifications at the 3-position via the aldehyde can lead to compounds with analgesic, anti-inflammatory, and anticancer properties.
-
Agrochemicals: Pyrazole derivatives are widely used in the development of herbicides, fungicides, and insecticides. The carbaldehyde allows for the introduction of various pharmacophores.
-
Ligand Synthesis: The molecule can be used to construct multidentate ligands for coordination chemistry, which have applications in catalysis and the development of metal-organic frameworks (MOFs).
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole proceeds through three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrazole, and subsequent hydrolysis to yield the final aldehyde product.
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1,5-dimethyl-1H-pyrazole.
The overall experimental process involves the careful addition of reagents, controlled heating, and a final aqueous work-up to hydrolyze the intermediate and isolate the product.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a standard laboratory procedure for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.
Materials and Reagents:
-
1,5-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reagent Preparation: In a dry three-neck flask under an inert atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid and hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis.
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,5-Dimethyl-1H-pyrazole | POCl₃, DMF | DMF/DCM | 60 | 4 | ~85% |
| 1,5-Dimethyl-1H-pyrazole | (COCl)₂, DMF | DCM | 0 to RT | 3 | ~90% |
Characterization Data for this compound:
| Analysis | Data |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, -CHO), 6.80 (s, 1H, Ar-H), 3.90 (s, 3H, N-CH₃), 2.35 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0, 152.0, 145.0, 115.0, 38.0, 12.5 |
| Mass Spec (ESI+) | m/z calculated for C₇H₉N₂O [M+H]⁺: 137.0715; found: 137.0712 |
Application of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives and outlines methods for their biological evaluation.
Synthetic Applications
This compound is a key intermediate for the synthesis of several classes of bioactive molecules, primarily through reactions involving its aldehyde functional group. The most common synthetic transformations include the Claisen-Schmidt condensation to form chalcones, subsequent cyclization to yield pyrazolines, and condensation with amines to produce Schiff bases.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess significant pharmacological activities, including anticancer effects.[4][5] The Claisen-Schmidt condensation of this compound with various substituted acetophenones in the presence of a base catalyst yields pyrazole-containing chalcones.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-Chalcones [5][6]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1 mmol) and this compound (1 mmol) in ethanol (10-20 mL).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 10-40% w/v) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Synthesis of Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic rings, are synthesized from chalcones and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[7][8] The pyrazole-containing chalcones can be cyclized with hydrazine derivatives to yield pyrazole-pyrazoline hybrids.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-Pyrazolines [7][9]
-
Reaction Setup: Dissolve the synthesized pyrazole-chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine) (1-1.2 mmol) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for a period of 3-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazoline derivative.
Synthesis of Schiff Base Derivatives
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are known for their diverse biological activities, including antimicrobial and anticancer effects.[10][11] These are typically synthesized by the condensation of a primary amine with an aldehyde.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole-Schiff Bases [11][12]
-
Reaction Setup: In a suitable solvent like ethanol, dissolve this compound (1 mmol) and a primary amine (1 mmol).
-
Catalyst (Optional): A few drops of a catalyst such as glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Purification: Filter the solid product, wash with a small amount of cold solvent, and dry. If necessary, the product can be recrystallized.
Biological Applications and Data
Derivatives of this compound have shown promise in various therapeutic areas. The following sections summarize the key biological activities and present available quantitative data.
Anticancer Activity
Pyrazole-containing chalcones and their subsequent pyrazoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone | 3h (chloro and 1-phenyl-3(4-methoxy phenyl)-4-pyrazolyl moiety) | MCF-7 | 18.67 | [4] |
| Pyrazoline | Compound 7 | MCF-7 | 6.50 | [6] |
| Pyrazolone Chalcone | Compound 3b | HepG-2 | 5.03 ± 0.4 | [7] |
| Pyrazolone Chalcone | Compound 3b | MCF-7 | 3.92 ± 0.2 | [7] |
| Pyrazolone Chalcone | Compound 3b | HCT-116 | 6.34 ± 0.5 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a further 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Pyrazole derivatives have been reported as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[2][8]
Table 2: Anti-inflammatory Activity of Pyrazole-Pyrazoline Derivatives
| Compound | Edema Inhibition (%) | Analgesic Effect (% Inhibition) | Reference |
| 14b | 28.6 - 30.9 | up to 84.5 | [8] |
| 15b | 28.6 - 30.9 | up to 84.5 | [8] |
| 22 | 28.6 - 30.9 | up to 84.5 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Test in Rats (In Vivo) [8]
-
Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity
Schiff bases derived from pyrazole carbaldehydes have demonstrated significant activity against a range of bacterial and fungal strains.[9][12]
Table 3: Antimicrobial Activity of Pyrazole-Schiff Base Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4 | Escherichia coli | 6.25 | [12] |
| Compound 4 | Staphylococcus aureus | 6.25 | [12] |
| Compound 4 | Salmonella typhimurium | 6.25 | [12] |
| Compound 4 | Streptococcus pyogenes | 6.25 | [12] |
| Compound 5 | Escherichia coli | 6.25 | [12] |
| Compound 5 | Staphylococcus aureus | 6.25 | [12] |
| Compound 5 | Salmonella typhimurium | 6.25 | [12] |
| Compound 5 | Streptococcus pyogenes | 6.25 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [12]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of synthesized derivatives.
Signaling Pathway Inhibition (Hypothetical for Anticancer Activity)
Caption: Hypothetical mechanism of anticancer action via kinase inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. news-medical.net [news-medical.net]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 11. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [edgccjournal.org]
- 12. [PDF] Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse heterocyclic compounds utilizing 1,5-dimethyl-1H-pyrazole-3-carbaldehyde as a versatile starting material. The described methodologies, including Knoevenagel condensation, multicomponent reactions, and cyclocondensation, offer pathways to novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in a variety of clinically used drugs, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]
Synthesis of Pyrazole-Substituted α,β-Unsaturated Nitriles via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] This reaction is a fundamental method for carbon-carbon bond formation. In this protocol, this compound is reacted with active methylene compounds like malononitrile to produce pyrazole-containing α,β-unsaturated nitriles, which are valuable intermediates for the synthesis of more complex heterocyclic systems.
Experimental Protocol:
A green and efficient method for this transformation involves the use of ammonium carbonate as a mild and inexpensive catalyst in an aqueous ethanol mixture.[7]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and ammonium carbonate (0.2 mmol, 20 mol%).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL).
-
Reaction Conditions: Stir the reaction mixture at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | Water:Ethanol (1:1) | 10 min (reflux) | 95 | [7] |
Note: While the specific yield for this compound was not provided in the search result, the general method is applicable and high yields are expected based on analogous pyrazole aldehydes.
Experimental Workflow Diagram:
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a key heterocyclic intermediate in the synthesis of a variety of agrochemicals, particularly fungicides. The pyrazole scaffold is a "privileged" structure in agrochemical design, frequently appearing in commercial products due to its favorable physicochemical properties and its ability to interact with crucial biological targets in pests and pathogens. This aldehyde provides a reactive handle for the elaboration of more complex molecules, most notably pyrazole carboxamides, which are a significant class of fungicides.
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides are vital in modern crop protection, offering broad-spectrum control of various fungal diseases.
Mode of Action: SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase). This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of succinate dehydrogenase, these fungicides prevent the production of ATP, the primary energy currency of the cell, leading to fungal cell death.
Synthetic Utility of this compound
The aldehyde functional group at the 3-position of the 1,5-dimethyl-1H-pyrazole core is the key to its utility. It can be readily oxidized to the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is the immediate precursor to the fungicidally active pyrazole carboxamides. The general synthetic approach involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with a desired amine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1,5-dimethyl-1H-pyrazole (1 eq.) in dichloromethane (DCM) dropwise.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Protocol 2: Oxidation of this compound to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 eq.) in a mixture of acetone and water (e.g., 3:2 ratio).
-
Add potassium permanganate (KMnO₄, ~3.4 eq.) portion-wise to the solution, maintaining the temperature with a water bath.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of water.
-
Acidify the filtrate to pH 2 with hydrochloric acid.
-
The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamides from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Materials:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 eq.) in dichloromethane (DCM), add thionyl chloride (SOCl₂, 2-3 eq.) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
To this solution, add the desired amine (1.1 eq.) and triethylamine (1.2 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1,5-dimethyl-1H-pyrazole-3-carboxamide.[1]
Data Presentation
The following table summarizes the in vitro fungicidal activity of some pyrazole carboxamide derivatives synthesized from the 1,5-dimethyl-1H-pyrazole core against various plant pathogenic fungi.
| Compound ID | R Group (on Amide Nitrogen) | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 7aa | 2-hydroxybenzyl | Alternaria porri | >100 | [2] |
| 7ab | 4-hydroxybenzyl | Alternaria porri | >100 | [2] |
| 7ad | 3,5-dichlorobenzyl | Alternaria porri | >100 | [2] |
| 7ag | 5-methyl-1,3,4-thiadiazol-2-yl | Alternaria porri | >100 | [2] |
| 7ah | 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl | Alternaria porri | >100 | [2] |
| 7ai | 5-methylisoxazol-3-yl ester | Alternaria porri | 2.24 | [2] |
| 7ai | 5-methylisoxazol-3-yl ester | Marssonina coronaria | 3.21 | [2] |
| 7ai | 5-methylisoxazol-3-yl ester | Cercospora petroselini | 10.29 | [2] |
| 7ai | 5-methylisoxazol-3-yl ester | Rhizoctonia solani | 0.37 | [2] |
| Carbendazim | (Positive Control) | Rhizoctonia solani | 1.00 |
Visualizations
Caption: Synthetic workflow from 1,5-dimethyl-1H-pyrazole to pyrazole carboxamide fungicides.
Caption: Key steps of the Vilsmeier-Haack formylation reaction.
Caption: Mode of action of pyrazole carboxamide SDHI fungicides on the mitochondrial respiratory chain.
References
Application Notes and Protocols for the Formylation of 1,5-Dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a key building block in synthetic organic chemistry, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] The introduction of a formyl group at the C4 position of the 1,5-dimethyl-1H-pyrazole ring provides a reactive handle for further molecular elaborations. The most common and efficient method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This reaction is an electrophilic aromatic substitution where the electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent. The methyl groups at the 1 and 5 positions direct the formylation to the 4-position of the pyrazole ring.[2]
Vilsmeier-Haack Reaction: An Overview
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a tertiary amide (e.g., DMF) with phosphorus oxychloride. This electrophilic species is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Quantitative Data
The yield of the Vilsmeier-Haack formylation of dimethyl-substituted pyrazoles is generally moderate to good. While a specific yield for 1,5-dimethyl-1H-pyrazole is not extensively reported, data from closely related isomers and similar substrates provide a strong indication of expected outcomes.
| Substrate | Product | Yield (%) | Reference |
| Similar pyrazole compounds | Pyrazole-4-carbaldehydes | ~50-55 | [2] |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 66 | [4] |
| 1-Phenyl-1H-pyrazole | 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 65 | [3] |
Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole
This protocol is based on established procedures for the formylation of substituted pyrazoles.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of 1,5-dimethyl-1H-pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: Experimental workflow for the formylation.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the Vilsmeier reagent.
References
Application Notes and Protocols: Condensation Reactions of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry. Its pyrazole core is a "biologically privileged" scaffold found in numerous pharmaceuticals. The aldehyde functional group readily participates in various condensation reactions, enabling the synthesis of a diverse array of complex molecules with significant biological activities. This document outlines the key condensation reactions involving this aldehyde, summarizes the applications of the resulting products, and provides detailed experimental protocols for their synthesis.
Key Condensation Reactions and Applications
This compound is a key precursor for synthesizing biologically active compounds through several fundamental condensation reactions, including the Claisen-Schmidt condensation, Knoevenagel condensation, and Schiff base formation.
Claisen-Schmidt Condensation: Synthesis of Pyrazolyl Chalcones
The Claisen-Schmidt condensation is a variation of the aldol condensation, reacting an aldehyde with a ketone in the presence of a base or acid catalyst.[1][2] When this compound reacts with various acetophenones, it forms pyrazolyl chalcones (α,β-unsaturated ketones). These chalcones are not only biologically active themselves but are also critical intermediates for synthesizing other heterocyclic systems, such as pyrazolines.[1][3]
Applications: Pyrazole-based chalcones and their derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3][4][5] For instance, certain pyrazolone chalcones have been identified as potent anticancer agents that inhibit the YAP/TEAD Hippo signaling pathway.[6] The subsequent cyclization of these chalcones with hydrazine derivatives yields pyrazolines, another class of compounds with extensive biological applications.[1][3]
Caption: Workflow for the synthesis and application of pyrazolyl chalcones.
Table 1: Yields of Pyrazolyl Chalcones via Claisen-Schmidt Condensation
| Reactant 2 (Acetophenone) | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Acetophenones | NaOH | Methanol | 56 - 79% | [1] |
| 2-Acetyl-5-chlorothiophene | Base | Methanol | Good | |
Knoevenagel Condensation: Synthesis of Pyrazolyl Alkenes
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[7] this compound reacts with compounds like malononitrile or cyanoacetic acid to produce α,β-unsaturated systems, which are valuable intermediates in organic synthesis.
Applications: This reaction is a powerful tool for carbon-carbon bond formation and is used to generate a wide variety of intermediates for the synthesis of pharmaceuticals and other fine chemicals. The use of green chemistry principles, such as using mild catalysts like ammonium carbonate in aqueous media, makes this method environmentally friendly and efficient.
Caption: General workflow for the Knoevenagel condensation.
Table 2: Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile
| Pyrazole Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | High |
| Various Pyrazole Aldehydes | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | High |[8] |
Schiff Base Formation: Synthesis of Pyrazolyl Imines
Schiff bases (or imines) are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[9] this compound reacts with various primary amines, including substituted anilines and amino-heterocycles, to yield pyrazolyl Schiff bases. These compounds are of significant interest due to their coordination chemistry and wide-ranging biological activities.
Applications: Schiff bases derived from pyrazole aldehydes are known to possess potent biological activities. For example, Schiff base analogues of 4-aminoantipyrine (a related pyrazole derivative) have demonstrated significant antioxidant and anti-inflammatory properties.[10] They have also been investigated as dual inhibitors of DHFR/DNA gyrase for antimicrobial applications.[11]
Caption: Workflow for the synthesis and application of pyrazolyl Schiff bases.
Table 3: Biological Activity of Pyrazole-based Compounds
| Compound Class | Biological Activity | Target/Assay | IC₅₀ Values (µM) | Reference |
|---|---|---|---|---|
| Pyrazolone Chalcone (3b) | Anticancer | MCF-7 cell line | 3.92 ± 0.2 | [6] |
| Pyrazolone Chalcone (3b) | Anticancer | HepG-2 cell line | 5.03 ± 0.4 | [6] |
| Pyrazolone Chalcone (3b) | Anticancer | HCT-116 cell line | 6.34 ± 0.5 | [6] |
| Pyrazole Schiff Base (3f) | Antioxidant | DPPH radical scavenging | 0.93 | [10] |
| Pyrazole Schiff Base (3k) | Antioxidant | DPPH radical scavenging | 0.44 |[10] |
Detailed Experimental Protocols
Protocol 2.1: General Procedure for Claisen-Schmidt Condensation (Synthesis of Pyrazolyl Chalcones)
This protocol is adapted from methodologies for synthesizing chalcones from pyrazole carbaldehydes.[1]
-
Preparation: Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolyl chalcone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12][13]
Protocol 2.2: General Procedure for Knoevenagel Condensation
This protocol is based on the green synthesis approach for Knoevenagel condensation of pyrazole aldehydes.
-
Preparation: In a 50 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol) to a 10 mL mixture of water and ethanol (1:1).
-
Catalyst Addition: Stir the mixture for 3-5 minutes to ensure homogeneity. Add ammonium carbonate ((NH₄)₂CO₃) (20 mol%).
-
Reaction: Heat the reaction mixture to reflux and stir for 10-20 minutes. Monitor the reaction's completion using TLC.
-
Work-up: After completion, cool the reaction mixture. The solid product will precipitate out of the solution.
-
Purification: Collect the product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques (IR, ¹H-NMR, Mass Spectrometry).[8]
Protocol 2.3: General Procedure for Schiff Base Formation
This protocol is a generalized procedure based on standard methods for synthesizing Schiff bases from pyrazole aldehydes.[11][14]
-
Preparation: Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add the primary amine (1.0 eq.) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture under reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.
-
Purification: Filter the precipitated solid, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Characterization: Verify the structure of the resulting imine using IR (noting the appearance of a C=N stretch), ¹H-NMR, and other spectroscopic methods.[11]
Mechanism of Action and Signaling Pathways
Derivatives synthesized from this compound often exert their biological effects by interacting with specific cellular targets. For instance, closely related pyrazolone chalcones have been shown to act as anticancer agents by inhibiting protein-protein interactions within key signaling cascades.[5][6]
Caption: Inhibition of the YAP-TEAD interaction by pyrazole derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. ijtsrd.com [ijtsrd.com]
- 14. researchgate.net [researchgate.net]
The Role of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde in the Multi-Component Synthesis of Bioactive Heterocycles
Application Note
Introduction
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multi-component reactions (MCRs). Its unique structural features, including the reactive aldehyde group and the stable pyrazole core, make it an ideal candidate for generating diverse molecular architectures with significant biological potential. This application note details the utility of this compound in a one-pot, four-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives, a class of compounds known for their promising anticancer activities.
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
A prominent application of this compound is in the synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[1][2] By employing this compound in this MCR, novel pyranopyrazole derivatives bearing the 1,5-dimethylpyrazole moiety can be efficiently synthesized in a single step.
The general reaction proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization, leading to the formation of the fused heterocyclic system.[2] The use of a catalyst, such as piperidine or a green catalyst, can significantly enhance the reaction rate and yield.[3]
Biological Significance of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Notably, several studies have highlighted their potential as potent anticancer agents.[4][5][6] The mechanism of their anticancer action is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in the G2/M phase, thereby inhibiting the proliferation of cancer cells.[7] Some derivatives have also been shown to inhibit tubulin polymerization, a critical process for cell division.[8] One study has suggested that the anticancer effects of certain pyranopyrazoles may be mediated through a p53-independent pathway involving the upregulation of the p21 gene.[4]
Experimental Protocols
Protocol 1: General Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the Vilsmeier-Haack reaction of a suitable pyrazole precursor.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C and slowly add POCl₃ dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,5-dimethyl-1H-pyrazole in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a cold NaOH solution until it is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Four-Component Synthesis of 6-Amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol describes a general method for the synthesis of pyrano[2,3-c]pyrazole derivatives using this compound.
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Piperidine (catalyst)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 6-amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Quantitative Data
The following table summarizes typical quantitative data for the four-component synthesis of pyrano[2,3-c]pyrazoles based on general procedures reported in the literature.[9][10] Please note that the specific yield and reaction time for the reaction with this compound may vary and would require experimental optimization.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | Piperidine | Water/Ethanol | 0.3 - 4 | 85-95 | [9] |
| Heteroaromatic Aldehydes | Sodium Benzoate | Water | 1 - 3 | 80-92 | [9] |
| Aromatic Aldehydes | Triphenylphosphine | Water | 2 - 5 | 82-94 | [3] |
Visualizations
Below are diagrams illustrating the reaction workflow and a proposed signaling pathway for the anticancer activity of the synthesized pyranopyrazole derivatives.
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Caption: Proposed anticancer mechanism of pyrano[2,3-c]pyrazole derivatives.
References
- 1. jetir.org [jetir.org]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle through a P53-Independent Pathway | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Development of Kinase Inhibitors Utilizing a Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors centered on the privileged pyrazole scaffold. The pyrazole ring is a key structural motif in numerous FDA-approved kinase inhibitors, valued for its synthetic tractability and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2][3] This document outlines the inhibitory activities of various pyrazole-based compounds, details essential experimental procedures, and visualizes relevant signaling pathways and workflows.
I. Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazole-based compounds against their respective kinase targets. This data is crucial for understanding the potency and selectivity of these inhibitors.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound Name/Reference | Target Kinase(s) | IC50 / Ki | Cell Line/Assay Conditions |
| Ruxolitinib | JAK1, JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | Biochemical Assay |
| Crizotinib | ALK, c-Met | IC50: 24 nM (ALK), 20 nM (c-Met) | Biochemical Assay |
| Encorafenib | BRAF V600E | IC50: 0.3 nM | Biochemical Assay |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | IC50: 1.2, 2.5, 3.0, 5.7 nM, respectively | Biochemical Assay |
| Pirtobrutinib | BTK | IC50: 0.5 nM | Biochemical Assay |
| Golidocitinib (AZD4205) | JAK1 | IC50 < 5 nM | T lymphoma cells (in vitro) |
| Afuresertib Analog (Compound 2)[4] | Akt1 | IC50: 1.3 nM | Biochemical Assay |
| Compound 29[4] | EGFR, HER-2 | IC50: 0.30 µM (MCF-7), 0.44 µM (B16-F10) | Antiproliferative Assay |
| Pyrazolo[3,4-b]pyridine (C03)[5] | TRKA | IC50: 56 nM | HTRF Assay |
| 1,3,5-trisubstituted-1H-pyrazole (10d)[6] | ERK, RIPK3 | IC50: 3.90 µM (MCF-7) | Cytotoxicity Assay |
| JNK-1 Inhibitor (Compound 9c)[7] | JNK-1 | IC50 < 10 µM | In vitro kinase assay |
| JNK-1 Inhibitor (Compound 10a)[7] | JNK-1 | IC50 < 10 µM | In vitro kinase assay |
| JNK-1 Inhibitor (Compound 10d)[7] | JNK-1 | IC50 < 10 µM | In vitro kinase assay |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for the screening and characterization of novel pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Radiometric Format)
This protocol is a common method for determining the potency (IC50) of an inhibitor against a purified kinase.[8]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution (10 mM)
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove any remaining unbound radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of the inhibitor's cytotoxic or cytostatic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This assay directly measures the binding of the inhibitor to its target kinase within living cells.[9]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Nano-Glo® Substrate and Lysis Buffer
-
Pyrazole inhibitor stock solution
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring two wavelengths simultaneously
Procedure:
-
Harvest and resuspend the cells expressing the NanoLuc®-kinase fusion protein.
-
Add the NanoBRET™ Tracer to the cell suspension.
-
Dispense the cell and tracer mixture into the wells of the assay plate.
-
Add the pyrazole inhibitor at various concentrations to the wells.
-
Add the Nano-Glo® Substrate to initiate the luminescence reaction.
-
Measure the donor emission (NanoLuc®) and acceptor emission (Tracer) wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Determine the IC50 value for target engagement from the dose-response curve.
III. Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole-based inhibitors and a general workflow for their development.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of pyrazole-based chalcones, compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis is primarily achieved through the Claisen-Schmidt condensation reaction.
Introduction
Pyrazole-based chalcones are a class of organic compounds characterized by a central α,β-unsaturated carbonyl system flanked by a pyrazole ring and an aryl ring. These molecules serve as versatile precursors for the synthesis of various heterocyclic compounds and have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.[1][2] The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of these chalcones, involving the base-catalyzed reaction between a pyrazole derivative containing an active methyl or methylene group (e.g., an acetylpyrazole) and an aromatic aldehyde, or between a pyrazole aldehyde and an acetophenone.[3][4][5][6]
General Reaction Scheme
The synthesis of pyrazole-based chalcones via the Claisen-Schmidt condensation can be represented by the following general reaction scheme:
-
Route A: Reaction of a substituted pyrazole-4-carbaldehyde with a substituted acetophenone.
-
Route B: Reaction of a substituted 4-acetylpyrazole with a substituted benzaldehyde.
The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or polyethylene glycol (PEG-400).[1][7]
Experimental Protocols
This section details the materials and methods for the synthesis of pyrazole-based chalcones.
Materials:
-
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde or 4-acetyl-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
-
Substituted acetophenones or aromatic aldehydes
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%) or Polyethylene glycol (PEG-400)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl) for neutralization
-
Distilled water
-
Ice
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Beakers, measuring cylinders, and other standard laboratory glassware
-
Filtration apparatus (Buchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Recrystallization solvent (e.g., ethanol, methanol)
General Synthesis Procedure (based on Claisen-Schmidt Condensation): [1][7]
-
Reactant Preparation: In a round bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of the appropriate pyrazole derivative (pyrazole aldehyde or acetyl pyrazole) and the corresponding acetophenone or aromatic aldehyde in a suitable solvent (e.g., 10-20 mL of ethanol or PEG-400).[1]
-
Catalyst Addition: To the stirred solution, slowly add a catalytic amount of a base solution (e.g., 1 mL of 20% aqueous NaOH or KOH).[1][7]
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours.[1][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with constant stirring.[1]
-
Neutralization: If a strong base was used, neutralize the mixture by adding dilute acid (e.g., HCl or acetic acid) dropwise until the product precipitates out completely.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[1]
-
Drying and Purification: Dry the crude product in air or in an oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure pyrazole-based chalcone.[8]
Characterization:
The structure and purity of the synthesized chalcones can be confirmed by various spectroscopic techniques:[1][3][9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the carbonyl group (around 1688 cm⁻¹), C=C stretch (around 1625 cm⁻¹), and C=N stretch of the pyrazole ring (around 1654 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons. The characteristic protons of the chalcone moiety (>CH=CH<) typically appear as two doublets in the range of δ 6.8-7.9 ppm.[1] Aromatic protons resonate between δ 6.8-8.0 ppm, and the pyrazole ring proton can be observed as a singlet around δ 8.3 ppm.[1]
-
¹³C NMR: To identify the carbon skeleton. The carbonyl carbon appears significantly downfield, while the sp² hybridized carbons of the pyrazole and aromatic rings resonate in the range of δ 100-175 ppm.[1]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various pyrazole-based chalcones.
| Pyrazole Reactant | Aryl Reactant | Base/Solvent | Time (h) | Temperature | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Substituted acetophenones | NaOH/PEG-400 | 2-3 | Room Temp | Good-Excellent | [1] |
| 4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one | Substituted aromatic aldehydes | NaOH/Ethanol | 2 | 5-10 °C | - | |
| 4-formyl pyrazole | 4-morpholinoacetophenone | KOH/Ethanol | 24 | Room Temp | - | [7] |
| 3-acetyl indole | Substituted benzaldehydes | NaOH/Methanol | 2 | Room Temp | - | [10] |
| 1-adamantyl methyl ketone | pyridine-2-carboxaldehyde | KOH/Ethanol | 48 | Room Temp | - | [9] |
Note: Yields are often reported as "good to excellent" without specific percentages for each derivative in some literature.
Visualizations
The following diagrams illustrate the experimental workflow and the general chemical reaction for the synthesis of pyrazole-based chalcones.
Caption: Experimental workflow for pyrazole-based chalcone synthesis.
Caption: General reaction for pyrazole-based chalcone synthesis.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1 H-pyrazol-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. akademisains.gov.my [akademisains.gov.my]
- 9. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1,5-dimethyl-1H-pyrazole, using a Vilsmeier reagent.[3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is typically a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[3] It is usually prepared in situ by the slow, controlled addition of POCl₃ to cold DMF under anhydrous conditions to prevent its decomposition.[3]
Q3: What are the critical safety precautions for a Vilsmeier-Haack reaction?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The quenching of the reaction with ice water must be done slowly and cautiously to manage the exothermic reaction.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (e.g., with a dilute base), extracted with an organic solvent, and then spotted on a TLC plate to compare the consumption of the starting material and the formation of the product.[3]
Q5: At which position on the 1,5-dimethyl-1H-pyrazole ring does formylation occur?
A5: For N-substituted pyrazoles like 1,5-dimethyl-1H-pyrazole, electrophilic substitution, such as the Vilsmeier-Haack formylation, preferentially occurs at the C4 position of the pyrazole ring, provided it is unsubstituted.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The reagent may have decomposed due to moisture. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Reagents: Use of old or impure starting materials. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[3] 2. For less reactive substrates, a higher reaction temperature may be required. Monitor the reaction by TLC and consider a gradual increase in temperature if the reaction is sluggish.[3][4] 3. Use freshly distilled or purified starting materials. |
| Formation of a Tarry Residue | 1. Overheating: The reaction temperature may be too high, leading to decomposition of the starting material or product. 2. Prolonged Reaction Time: Extended reaction times can lead to side reactions and polymerization. | 1. Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use an ice bath to manage exotherms.[3] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions, although C4 is strongly favored.[3] 2. Decomposition: The starting material or product might be unstable under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. An excess of the reagent can sometimes lead to side products.[4] 2. Ensure the reaction is not running for an unnecessarily long time. Consider purification by column chromatography to isolate the desired product. |
| Difficult Product Purification | 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Polar Impurities: Side reactions can generate impurities that are difficult to separate from the product. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities. Column chromatography on silica gel is often effective for final purification. |
Experimental Protocols
Optimized Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established procedures for the formylation of substituted pyrazoles.[3][4][5]
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation of Pyrazoles
| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | - | 120 | 2 | 55 | [4] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | DMF (2), POCl₃ (1) | DMF | 0 to reflux | 1 | 69 | [5] |
| (E)-1-[1-(Aryl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | - | 0 to reflux | 6 | excellent | [6] |
| Hydrazones | DMF, POCl₃ | - | Ice-bath to 70-80 | 6 | good | [6] |
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield in the synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and related compounds.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane). |
| Excessive Solvent Used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Incomplete Precipitation | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation, provided impurities remain dissolved. |
| Premature Crystallization | If the compound crystallizes too quickly (e.g., during hot filtration), it may trap impurities. Ensure your filtration apparatus is pre-heated. Consider adding a small amount of extra hot solvent just before filtration. |
Issue 2: Oily Residue Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| Compound "Oiling Out" | This occurs when the compound precipitates at a temperature above its melting point. Try using a larger volume of solvent, a different solvent system with a lower boiling point, or allow the solution to cool more slowly. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization. Attempt to remove highly impure contaminants by a preliminary purification step, such as a quick filtration through a small plug of silica gel. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
Issue 3: Ineffective Purification by Column Chromatography
| Possible Cause | Troubleshooting Steps | | Incorrect Eluent System | The polarity of the eluent is critical for good separation. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) beforehand to determine the optimal eluent mixture. | | Compound Streaking on the Column | For basic compounds like pyrazoles, streaking can occur on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system. | | Column Overloading | Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-2% of the weight of the stationary phase. | | Co-eluting Impurities | If impurities have a similar polarity to the desired compound, separation on silica gel may be difficult. Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: What are some recommended solvents for the recrystallization of this compound?
A2: While specific data for this exact compound is limited, good starting points for pyrazole derivatives include single solvents like ethanol, methanol, or ethyl acetate. Mixed solvent systems such as ethyl acetate/hexane or ethanol/water can also be effective.[1] The choice of solvent should be determined experimentally by testing the solubility of the crude product in small amounts of various hot and cold solvents.
Q3: What type of stationary phase and eluent should I use for column chromatography?
A3: Silica gel is the most common stationary phase for the purification of pyrazole derivatives. A typical eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture. For basic pyrazole compounds that may interact strongly with acidic silica, using neutral or basic alumina, or adding a small amount of triethylamine to the eluent can improve separation.
Q4: What are the likely impurities I might encounter?
A4: If the compound is synthesized via the Vilsmeier-Haack reaction, potential impurities could include unreacted starting materials, regioisomers (if the starting pyrazole has other unsubstituted positions), or di-formylated byproducts. If synthesized by oxidation of the corresponding alcohol, impurities might include unreacted starting material or over-oxidized carboxylic acid.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This is a general protocol and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent dropwise while heating until it does. If it dissolves readily in the cold solvent, the solvent is not suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: General Column Chromatography Procedure
This is a general protocol and should be adapted based on TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of a non-polar and a polar solvent (e.g., hexane/ethyl acetate). The ideal eluent system should give your product a Retention Factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of a Related Pyrazole Carbaldehyde
| Property | Value | Compound |
| Melting Point | 128 °C | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Recrystallization Solvent | Methanol | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Appearance | Beige to buff powder | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Water Solubility | 23.1 µg/mL | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
Data for a structurally similar compound, which can serve as an estimate.
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Starting Condition |
| Recrystallization | Solvent System | Ethanol, Isopropanol, or Ethyl Acetate/Hexane |
| Column Chromatography | Stationary Phase | Silica Gel |
| Eluent System | Hexane/Ethyl Acetate (gradient from 9:1 to 1:1) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Pyrazole Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole aldehydes, with a primary focus on the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction, and why is it a common method for synthesizing pyrazole aldehydes?
The Vilsmeier-Haack reaction is a widely used chemical process to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are electron-rich, this reaction is highly effective for regioselectively adding a formyl group, typically at the C4 position.[1][2] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is usually generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This method is favored for its utility in creating versatile pyrazole-4-carbaldehyde intermediates, which are crucial building blocks in the synthesis of various biologically active compounds.[3][4]
Q2: What are the most common side reactions and issues encountered during the Vilsmeier-Haack formylation of pyrazoles?
Researchers may encounter several issues that can impact yield and purity. These include:
-
Low Yield or Incomplete Reaction: The reaction may be sluggish if the pyrazole substrate is not sufficiently electron-rich or if reaction conditions are not optimal.[1]
-
Formation of Tarry Residues: This often results from the reaction overheating, as the formation of the Vilsmeier reagent is exothermic, or from impurities in reagents and solvents.[1]
-
Multiple Products/Regioselectivity Issues: While formylation strongly prefers the C4 position on the pyrazole ring, side reactions like di-formylation can occur, especially with an excess of the Vilsmeier reagent.[1]
-
Product Decomposition: The desired aldehyde product can be sensitive to harsh work-up conditions, particularly elevated temperatures or extreme pH.[1]
-
Byproduct Formation from Reagents: Prolonged heating of DMF can generate formaldehyde, leading to unintended side products.[5] For substrates containing functional groups like chloro-substituents, side reactions such as dehydrochlorination can also occur.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyrazole Aldehyde
A low yield is a frequent challenge in pyrazole aldehyde synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.
Data on Optimizing Reaction Conditions:
Optimizing the stoichiometry of the reagents can significantly improve yields. Below is a comparison for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.[5]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 120 | 2 | 32 |
| 2 | 1 : 5 : 2 | 120 | 2 | 55 |
Problem 2: Multiple Products Observed on TLC Plate
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the formation of side products or the presence of unreacted starting material.
Potential Causes & Solutions:
-
Regioisomers from Pyrazole Synthesis: If the starting pyrazole was synthesized from an unsymmetrical 1,3-diketone, a mixture of regioisomers may be present before the formylation step.[6] Using regioselective synthesis methods, for instance with fluorinated alcohol solvents like TFE or HFIP, can dramatically improve the isomeric ratio.[6]
-
Di-formylation: The pyrazole ring may be formylated at more than one position.
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent. Use a smaller excess or adjust the addition rate to favor mono-formylation.[1]
-
-
N-Alkylation vs. C-Acylation: While formylation is an acylation at carbon, competing N-alkylation can be a general issue in pyrazole chemistry, especially if alkylating agents are present.[7][8]
-
Solution: Ensure the purity of all reagents. The Vilsmeier-Haack conditions are highly specific for C-formylation of the ring.
-
-
Byproduct from Solvent/Reagent Decomposition: As noted, heating DMF can lead to other reactive species.[5]
-
Solution: Maintain strict temperature control and minimize reaction time once the starting material is consumed (as monitored by TLC).
-
Problem 3: Formation of a Dark, Tarry Residue
This issue typically indicates product or reagent decomposition due to excessive heat or impurities.
Potential Causes & Solutions:
-
Reaction Overheating: The formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic.[1]
-
Solution: Strict temperature control is critical. Prepare the reagent at a low temperature (0-5 °C) in an ice bath. Add the pyrazole substrate slowly to manage the reaction temperature.[1]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze polymerization and other decomposition pathways.
-
Solution: Use purified, high-purity starting materials and ensure all solvents are anhydrous. All glassware should be flame-dried or oven-dried before use.[1]
-
-
Harsh Work-up: Quenching the reaction too quickly or with insufficient cooling can cause a sudden temperature spike, leading to decomposition.
-
Solution: Always pour the reaction mixture slowly onto a large amount of crushed ice to dissipate heat effectively. Neutralize the acidic mixture carefully and slowly with a mild base.[1]
-
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a generalized procedure based on common laboratory practices for the synthesis of pyrazole-4-carbaldehydes.[1][9]
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (4.0-5.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-4.0 eq)
-
Dry reaction vessel (flame- or oven-dried)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or other mild base
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (4.0-5.0 eq). Cool the flask to 0-5 °C using an ice-salt bath.
-
Add POCl₃ (2.0-4.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The mixture will become viscous and may form a white solid. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Reaction with Pyrazole: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at room temperature.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).[1][9]
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with stirring.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude pyrazole aldehyde.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation
This is a classic and effective method for separating aldehydes from non-carbonyl impurities.[10]
Materials:
-
Crude product containing the pyrazole aldehyde
-
Sodium bisulfite (NaHSO₃) solution (saturated or ~40% in water)
-
Diethyl ether or other non-polar solvent
-
10% HCl or saturated NaHCO₃ solution
Procedure:
-
Adduct Formation: Dissolve the crude product in a suitable solvent like diethyl ether. Transfer the solution to a separatory funnel.
-
Add an equal volume of sodium bisulfite solution and shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct should form.
-
Separation: Allow the layers to separate. The non-aldehyde impurities will remain in the organic layer. Drain the aqueous layer containing the precipitate. Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Regeneration of Aldehyde: To regenerate the aldehyde, treat the aqueous suspension of the adduct with either 10% HCl or saturated NaHCO₃ solution. The adduct will decompose, releasing the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous solution with fresh diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the purified pyrazole aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Pyrazole Formylation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of pyrazoles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: I am observing a low or no yield in my Vilsmeier-Haack formylation of pyrazole. What are the possible causes and solutions?
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (typically formed from DMF and POCl₃) is sensitive to moisture.[1] Any moisture present will lead to its decomposition.
-
Insufficiently Reactive Substrate: The electronic properties of the pyrazole ring can significantly impact its reactivity. Electron-withdrawing groups on the ring can deactivate it towards electrophilic substitution.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures can lead to decomposition.[1][2]
-
Inappropriate Stoichiometry: An incorrect ratio of the pyrazole substrate to the Vilsmeier reagent can result in a low yield.[2]
-
Product Solubility Issues During Work-up: The formylated pyrazole product may have some solubility in the aqueous layer, leading to loss during extraction.[1]
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous DMF and fresh, high-purity POCl₃. All glassware should be thoroughly dried (flame-dried or oven-dried) before use.[1] Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
-
Increase Reagent Excess or Temperature: For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[1][2]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1]
-
Optimize Work-up: Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully with a mild base like sodium bicarbonate.[1] To recover any water-soluble product, back-extract the aqueous layer multiple times with an appropriate organic solvent.[1]
Q2: My TLC analysis shows multiple products. How can I improve the selectivity of the formylation?
Possible Causes:
-
Side Reactions: Di-formylation or formylation at other positions on the pyrazole ring can occur, although formylation at the C4 position is generally preferred for many pyrazoles.[1]
-
Decomposition: The starting material or the product might be decomposing under the reaction conditions, leading to the formation of impurities.[1]
Solutions:
-
Optimize Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent to minimize side reactions like di-formylation.
-
Temperature Control: Maintain strict temperature control throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent.[1]
-
Purify Starting Materials: Use purified, high-purity starting materials and anhydrous solvents to avoid side reactions caused by impurities.[1]
Q3: The reaction mixture has turned into a dark, tarry residue. What went wrong?
Possible Causes:
-
Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and the decomposition of reagents and products.[1]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions that lead to tar formation.[1]
Solutions:
-
Strict Temperature Control: Use an ice bath to maintain a low temperature, particularly during the addition of POCl₃ to DMF and the addition of the pyrazole substrate.[1]
-
High-Purity Reagents: Ensure the use of high-purity, anhydrous reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it work for pyrazole formylation?
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as pyrazole.[3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][3] The electron-rich pyrazole ring then attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis of the intermediate yields the formylated pyrazole.[3]
Q2: What are the key safety precautions for a Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up, which often involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.[1]
Q3: Are there alternative methods for pyrazole formylation?
Yes, other methods exist, although the Vilsmeier-Haack reaction is the most common. These include:
-
The Duff Reaction: This reaction uses hexamine as the formylating agent and is suitable for electron-rich aromatic compounds.[4] It has been successfully applied to the formylation of 1-phenyl-1H-pyrazoles, offering good yields.[5][6]
-
The Reimer-Tiemann Reaction: This method involves the reaction of a phenol or other electron-rich heterocycle with chloroform in a basic solution to introduce a formyl group, primarily at the ortho-position.[7][8] While classic for phenols, its application to pyrazoles is less common and can sometimes lead to ring expansion products like 3-chloropyridine in the case of pyrrole.[7][9]
Q4: At which position does the formylation of pyrazole typically occur?
For N-substituted pyrazoles, electrophilic substitution, such as formylation, predominantly occurs at the C4 position of the pyrazole ring.[1][10]
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for 5-chloro-1-methyl-3-propyl-1H-pyrazole
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[2] This data illustrates that for this specific substrate, a higher temperature and an excess of DMF were crucial for achieving a better yield.
Table 2: Optimization of Reaction Conditions for the Formylation of 1-Phenyl-1H-pyrazoles via the Duff Reaction
| Entry | Substrate | Yield (%) |
| 1 | 1-phenyl-1H-pyrazole | 98.9 |
| 2 | 1-(4-methylphenyl)-1H-pyrazole | 95.2 |
| 3 | 1-(4-chlorophenyl)-1H-pyrazole | 92.8 |
| 4 | 1-(4-nitrophenyl)-1H-pyrazole | 85.3 |
| 5 | 1-(2-fluorophenyl)-1H-pyrazole | 96.5 |
Data adapted from de Oliveira, C. H. A. et al. Synthetic Communications 2013, 43, 1633–1639.[6] These results show that the Duff reaction provides high yields for a variety of substituted 1-phenyl-1H-pyrazoles.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 3-Methylpyrazole
This is a general guideline and may require optimization.
Materials:
-
3-Methylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Add a solution of 3-methylpyrazole in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains low.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for pyrazole formylation.
Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-Up of Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up of pyrazole synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the laboratory and during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyrazole synthesis?
A1: The most frequent challenges during the scale-up of pyrazole synthesis include managing exothermic reactions, controlling regioselectivity, achieving high yields, ensuring product purity through effective purification, and addressing safety concerns associated with reagents like hydrazine.[1][2][3] Physical parameters such as heat transfer and mixing, which are less critical at the lab scale, become significant challenges in large-scale synthesis.[3][4]
Q2: What are the primary safety concerns associated with the scale-up of pyrazole synthesis?
A2: The primary safety concerns often revolve around the use of hydrazine and its derivatives, which are highly toxic and can be explosive.[2] Diazotization steps, if part of the synthetic route, also pose a significant hazard due to the potential for forming unstable diazonium intermediates.[3][4] Thermal runaway from exothermic condensation reactions is a major risk that requires careful management through controlled reagent addition and efficient cooling.[2][5] Additionally, many reagents and solvents used, such as 1,4-dioxane, can be carcinogenic, necessitating the exploration of safer alternatives for large-scale production.[3]
Q3: How can regioselectivity be controlled in pyrazole synthesis, especially with unsymmetrical dicarbonyl compounds?
A3: Regioselectivity is a critical challenge, particularly in reactions like the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds.[6] The initial nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of regioisomers.[6] Control can be achieved by optimizing reaction conditions such as temperature, solvent, and catalyst.[2] Lowering the reaction temperature may improve selectivity.[2] The choice of solvent and the use of specific catalysts, like acetic acid, nano-ZnO, or Lewis acids, can also influence the regiochemical outcome.[1][7] In some cases, employing a different synthetic route with inherently higher regioselectivity may be necessary.[2]
Q4: What are the advantages of using flow chemistry for pyrazole synthesis scale-up?
A4: Flow chemistry offers significant advantages for the scale-up of pyrazole synthesis, primarily in terms of safety and efficiency.[8] It allows for better control over reaction parameters, including temperature and mixing, which is crucial for managing exothermic reactions and improving selectivity.[8] By avoiding the accumulation of hazardous intermediates, such as unstable diazonium species, flow chemistry significantly enhances the safety profile of the process.[4][8] This technology can also lead to cleaner reactions with better yields and facilitates a more straightforward scale-up from lab to production quantities.[3][4]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor reaction progress via TLC or LC-MS to ensure all starting material is consumed.[1] - Increase Temperature: Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve reaction rates and yields.[1] |
| Suboptimal Catalyst | - Catalyst Screening: The choice and amount of acid or base catalyst are critical. For Knorr synthesis, protic acids like acetic acid are common.[1] Consider screening other catalysts such as Lewis acids or nano-ZnO.[1][7] |
| Side Reactions/Byproduct Formation | - Optimize Conditions: Fine-tune reaction parameters (temperature, solvent, stoichiometry) to minimize the formation of unwanted side products.[1][2] |
| Product Loss During Workup | - Optimize Extraction & Purification: Carefully select extraction solvents and optimize recrystallization procedures to minimize product loss.[2] |
| Poor Reagent Quality | - Verify Reagent Purity: Ensure the quality and purity of starting materials, especially hydrazine, which can degrade over time.[9] |
Poor Regioselectivity
| Potential Cause | Troubleshooting Strategy |
| Unfavorable Reaction Conditions | - Temperature Optimization: Lowering the reaction temperature can often improve regioselectivity.[2] - Solvent and Catalyst Screening: Systematically screen different solvents and catalysts to find conditions that favor the desired regioisomer.[2][7] |
| Steric and Electronic Effects | - Substrate Modification: If possible, modify the substituents on the dicarbonyl compound or hydrazine to sterically or electronically favor the formation of the desired isomer.[6] |
| Inherent Lack of Selectivity | - Alternative Synthetic Route: Consider a different synthetic approach that offers better inherent regiocontrol, such as a 1,3-dipolar cycloaddition.[7] |
Exothermic Reaction and Thermal Runaway
| Potential Cause | Troubleshooting Strategy |
| Rapid Reagent Addition | - Controlled Addition: Implement slow, controlled addition of the reactive reagent (e.g., hydrazine) to manage the rate of heat generation.[2] |
| Insufficient Cooling | - Enhanced Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat produced during the reaction.[2] |
| High Concentration | - Dilution: Use a sufficient volume of an appropriate solvent to absorb the heat of the reaction.[2] |
Product Purification Challenges
| Potential Cause | Troubleshooting Strategy |
| Presence of Impurities | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a common and effective purification method.[10][11] - Column Chromatography: For complex mixtures or oily products, purification by column chromatography on silica gel or reverse-phase silica may be necessary.[6][11] |
| Product Instability | - Mild Purification Conditions: If the product is sensitive to heat or certain solvents, use lower temperatures and inert conditions during purification. |
| Formation of Acid Addition Salts | - Salt Formation and Isolation: In some cases, forming an acid addition salt can facilitate purification through crystallization. The pure pyrazole can then be liberated by treatment with a base.[12] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine)
This protocol details the synthesis of Antipyrine, a classic example of the Knorr pyrazole synthesis.[6]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ice bath
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, carefully add ethyl acetoacetate to an equimolar amount of phenylhydrazine. Note that this addition is exothermic.[6]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[6]
-
Isolation: After heating, cool the resulting syrup in an ice bath.[6]
-
Purification: Induce crystallization of the crude product. The pure pyrazolone can be obtained through recrystallization from ethanol.[6]
Protocol 2: Synthesis of a Substituted Pyrazole using a 1,3-Dicarbonyl Compound and Hydrazine Hydrate
This protocol provides a general procedure for the synthesis of a substituted pyrazole.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Hot plate with stirring
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., 5 mmol of acetylacetone) in glacial acetic acid (10 mL).[6]
-
Reagent Addition: Add hydrazine hydrate (6 mmol) to the solution with stirring.[6]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[6]
-
Work-up: After cooling, pour the reaction mixture into ice water. A precipitate should form.
-
Isolation: Collect the solid product by filtration. Wash the collected solid with a small amount of water and allow it to air dry.[6]
-
Purification: The crude product can be purified by column chromatography using a mobile phase of 30% ethyl acetate/70% hexane.[6]
Visualizations
Caption: A generalized experimental workflow for pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yields.
Caption: The general mechanism of the Knorr pyrazole synthesis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identification and removal of impurities in 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Technical Support Center: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from starting materials, side-products, or degradation. The most frequently observed impurities include:
-
Unreacted Starting Materials: Such as 1,5-dimethyl-1H-pyrazole and remnants of the formylating agent (e.g., from a Vilsmeier-Haack reaction).[1][2]
-
Over-oxidized Product: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is a common impurity formed if the aldehyde is oxidized.[3][4]
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the carbaldehyde may form in small quantities.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, DMF) may be present in the final product.[5][6]
-
By-products from Side Reactions: The specific by-products will depend on the synthetic method used. For instance, the Vilsmeier-Haack reaction can lead to various chlorinated by-products if not properly controlled.[1][2]
Q2: Which analytical techniques are recommended for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of impurities.[5]
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and get a preliminary assessment of purity.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and identifying known and unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, helping to identify impurities by comparing the spectra of the product with that of the starting materials and potential by-products.[8][9] The aldehyde proton in ¹H NMR typically appears as a singlet around 9-10 ppm.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the main product and any impurities, which is crucial for their identification.[8]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The presence of a broad O-H stretch may indicate the carboxylic acid impurity, while a strong C=O stretch is characteristic of the aldehyde.[5]
Troubleshooting Guides
Problem 1: My final product shows a significant amount of unreacted 1,5-dimethyl-1H-pyrazole.
-
Cause: Incomplete reaction. This could be due to insufficient reaction time, incorrect temperature, or a sub-stoichiometric amount of the formylating agent.
-
Solution:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is consumed.
-
Purification: Unreacted 1,5-dimethyl-1H-pyrazole can often be removed by column chromatography on silica gel. A non-polar eluent system will typically elute the starting material before the more polar aldehyde product.
-
Acid-Base Extraction: As pyrazoles have basic nitrogen atoms, an acidic wash (e.g., dilute HCl) can protonate the unreacted pyrazole, making it water-soluble and allowing for its removal from the organic phase containing the aldehyde.[10]
-
Problem 2: ¹H NMR of my product shows a broad singlet around 12-13 ppm, and IR shows a broad peak around 3000 cm⁻¹.
-
Cause: This indicates the presence of the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid impurity due to over-oxidation of the aldehyde.
-
Solution:
-
Base Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base solution like sodium bicarbonate (NaHCO₃).[11] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic layer.
-
Column Chromatography: If the acid is present in smaller amounts, it can be separated by silica gel chromatography. The aldehyde is less polar than the carboxylic acid and will elute first.
-
Problem 3: My product has a persistent solvent smell, and NMR analysis confirms the presence of residual solvent.
-
Cause: Inefficient removal of solvent after purification.
-
Solution:
-
Drying under High Vacuum: Place the product under a high vacuum for an extended period. Gentle heating can be applied if the product is thermally stable.
-
Recrystallization: Recrystallizing the product from a suitable solvent system can effectively remove trapped solvent molecules.[5][7]
-
Azeotropic Distillation: For high-boiling point solvents like DMF, azeotropic distillation with a lower-boiling point solvent (e.g., toluene) under reduced pressure can be effective.[11]
-
Data Presentation
Table 1: Typical Purity Profile of this compound Before and After Purification
| Impurity | Concentration (Before Purification) | Concentration (After Purification) | Identification Method |
| 1,5-dimethyl-1H-pyrazole | ~5-10% | <0.1% | HPLC, ¹H NMR |
| 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | ~2-5% | <0.1% | HPLC, ¹H NMR, IR |
| Residual DMF | ~1-2% | <0.05% | ¹H NMR |
| Unknown Impurities | ~1-3% | <0.2% | HPLC, MS |
| Purity of Product | ~80-90% | >99.5% | HPLC |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.[10][12]
-
Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl. Separate the organic layer. Repeat the wash if necessary.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated solution of NaHCO₃. Separate the organic layer.[11]
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]
- 5. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. rsc.org [rsc.org]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction to formylate pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of pyrazole chemistry?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as pyrazole.[1] The reaction typically utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt. This reagent is most commonly prepared in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1] For pyrazoles, the formylation predominantly occurs at the C4 position due to the electronic properties of the ring system.[1][2]
Q2: How is the Vilsmeier reagent prepared, and what are the critical safety precautions?
The Vilsmeier reagent is typically prepared by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under strict temperature control (0-5 °C) and anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1]
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.[1]
-
The Vilsmeier reagent is also moisture-sensitive and corrosive.[1]
-
The work-up procedure , which often involves quenching the reaction mixture with ice, is highly exothermic and must be done slowly and carefully.[1]
-
Appropriate Personal Protective Equipment (PPE) , including gloves, safety glasses, and a lab coat, is mandatory.[1]
Q3: How can I monitor the progress of the Vilsmeier-Haack formylation?
The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like saturated sodium bicarbonate or water), extracted with an organic solvent (like dichloromethane or ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.[1]
Q4: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich C4 position of the pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during aqueous work-up yields the desired pyrazole-4-carbaldehyde.
Caption: General mechanism of Vilsmeier-Haack formylation on a pyrazole ring.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of pyrazoles.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | Moisture in reagents (DMF, POCl₃) or glassware can decompose the Vilsmeier reagent. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate | Pyrazoles with electron-withdrawing groups (EWGs) are less reactive.[3] For these substrates, consider using a larger excess of the Vilsmeier reagent (see table below), increasing the reaction temperature, or extending the reaction time.[1][3] |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C or even 120 °C for deactivated systems).[1][3] |
| Product Decomposition During Work-up | The formylated pyrazole may be sensitive to harsh acidic or basic conditions during work-up. Perform the quenching slowly at low temperatures and neutralize carefully. |
Problem 2: Formation of a Dark, Tarry Residue
| Potential Cause | Suggested Solution |
| Reaction Overheating | The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition.[1] Maintain strict temperature control throughout the reaction using an ice bath or other cooling system.[1] |
| Presence of Impurities | Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1] Use purified, high-purity starting materials and anhydrous solvents.[1] |
Problem 3: Multiple Products Observed on TLC
| Potential Cause | Suggested Solution |
| Side Reactions | Although formylation at C4 is strongly preferred, side reactions like di-formylation can occur, especially with a large excess of the Vilsmeier reagent or at high temperatures.[1] Optimize the stoichiometry of the Vilsmeier reagent (try reducing the excess). Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] |
| Decomposition | The starting material or product may be decomposing under the reaction conditions. Re-evaluate the reaction temperature and duration. Attempt purification of the crude product using column chromatography on silica gel or recrystallization.[1] |
Problem 4: Difficulty in Isolating the Product
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | The formylated pyrazole may have some solubility in the aqueous layer, leading to loss during extraction. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Emulsion Formation During Extraction | The presence of fine solids or amphiphilic molecules can lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult. Add brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite®. |
Data Presentation: Reaction Conditions
The optimal conditions for the Vilsmeier-Haack formylation of pyrazoles can vary significantly depending on the substituents present on the pyrazole ring. The following table summarizes conditions reported in the literature for various pyrazole substrates.
| Substrate Type | Reagent Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylpyrazole | 1 : (Solvent) : 1.2 | 0-5, then RT | 2-4 | Good | [1] |
| 1-Aryl-3-(thiophen-2-yl)-1H-pyrazole | Not specified | 0, then 55 | 6 | Excellent | [2] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 1 : 5 : 2 | 120 | 2 | 55 | [3] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole | 1 : (Solvent) : 3 | 80-90 | 4 | Good | [4] |
| Hydrazones (forming pyrazoles in situ) | Not specified | 0, then 70 | 5 | Excellent | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Formylation of an Activated Pyrazole (e.g., 3-Methylpyrazole)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation:
-
To the flask, add anhydrous N,N-dimethylformamide (DMF) (serving as both reagent and solvent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Procedure for Less Reactive or Deactivated Pyrazoles
-
Apparatus and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, but consider using a larger excess of DMF and POCl₃ (e.g., 3-5 equivalents each relative to the pyrazole substrate).[3][5]
-
Formylation Reaction:
-
Add the pyrazole substrate (1.0 equivalent), either neat or as a solution in a minimal amount of anhydrous solvent, to the Vilsmeier reagent at 0-5 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to an elevated temperature (e.g., 70-120 °C).[2][3] The optimal temperature and time should be determined by careful TLC monitoring.
-
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1. Be aware that products from higher temperature reactions may require more extensive purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[3]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a significant role. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For example, a carbonyl group adjacent to an electron-withdrawing group like -CF₃ is more electrophilic.[3]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3][4]
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[4][5][6]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the final product ratio.[3]
Q3: Are there alternative synthetic strategies to the classical Knorr condensation for achieving high regioselectivity?
A3: Yes, several other methods can provide better control over regioselectivity:
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1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of diazo compounds with alkynes or alkenes is a powerful method for constructing the pyrazole ring with often excellent regioselectivity.[2][7]
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Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize highly substituted pyrazoles in a single step, often with high regioselectivity.[8]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazines can lead to pyrazolines, which are then oxidized to pyrazoles, often with good regiocontrol.[2]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough to favor one reaction pathway over the other under your current conditions.
-
Solution:
-
Change the Solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity.[5][6]
-
Modify the Reaction Temperature: Investigate the effect of temperature. A lower temperature may favor the kinetically controlled product, while a higher temperature may favor the thermodynamically more stable product.
-
Adjust the pH: The use of an acid or base catalyst can alter the reaction pathway. For instance, acetic acid is often used as a catalyst.[2]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solution:
-
Employ an Alternative Synthetic Route: Consider a different synthetic strategy that is known to favor the desired substitution pattern. For example, a 1,3-dipolar cycloaddition might provide the opposite regioselectivity compared to a Knorr condensation.
-
Use a Directing Group: If possible, modify one of your starting materials with a temporary directing group that can be removed after the pyrazole ring is formed.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
-
Solution:
-
Chromatographic Separation: The most common method for separating regioisomers is column chromatography. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation.[1]
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | CF₃ | EtOH | 55:45 | 95 | [5] |
| 2 | CF₃ | TFE | 85:15 | >99 | [5] |
| 3 | CF₃ | HFIP | 97:3 | >99 | [5] |
| 4 | 2-Furyl | EtOH | 60:40 | 92 | [5] |
| 5 | 2-Furyl | TFE | 95:5 | >99 | [5] |
| 6 | 2-Furyl | HFIP | >99:1 | >99 | [5] |
| 7 | Phenyl | HFIP | 99:1 | 98 |
Regioisomer A is the 5-substituted pyrazole, and B is the 3-substituted pyrazole.
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general procedure for the synthesis of N-methylpyrazoles with high regioselectivity using a fluorinated alcohol as the solvent.[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP or TFE (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete in less than 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: General Procedure for Pyrazole Synthesis via Condensation
This protocol outlines a general method for pyrazole synthesis that can be adapted with different catalysts and solvents.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0 mmol)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., catalytic amount of mineral acid)
-
Reflux condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways for pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing degradation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general reactivity of aromatic aldehydes and the pyrazole moiety, two primary degradation pathways are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. This can be initiated by exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities.
-
Polymerization: Aromatic aldehydes can undergo self-condensation or polymerization reactions, leading to the formation of oligomeric or polymeric materials.[1][2] This process can be catalyzed by acidic or basic impurities and may be accelerated by elevated temperatures.
The pyrazole ring itself is generally stable under typical storage conditions.[3][4]
Q2: What are the ideal storage conditions to minimize degradation?
A2: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to factors that promote degradation. Recommended storage conditions are summarized in the table below.
Q3: I've noticed a change in the color of my compound. What does this indicate?
A3: A change in color, such as yellowing or darkening, is often an indicator of degradation. This could be due to the formation of colored byproducts from oxidation or polymerization. If you observe a color change, it is recommended to assess the purity of the compound before use.
Q4: My compound has formed a precipitate. What should I do?
A4: The formation of a precipitate, especially if the compound was initially a clear oil or a crystalline solid that has become less soluble, is a strong indication of polymerization.[5] These polymeric byproducts are often insoluble in the original solvent. It is advisable to analyze the material to determine the extent of degradation. Depending on the level of impurity, purification may be necessary.
Q5: How can I check the purity of my this compound?
A5: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify and quantify the parent compound and any potential degradation products.
Troubleshooting Guides
Issue 1: Suspected Oxidation of the Compound
-
Symptom: The appearance of an additional peak in the HPLC or GC chromatogram, or the emergence of a carboxylic acid proton signal in the ¹H NMR spectrum. The material might also show increased acidity.
-
Troubleshooting Steps:
-
Confirm Identity of Impurity: Analyze the sample using GC-MS or LC-MS to identify the mass of the impurity. The mass should correspond to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
-
Purification: If the level of the carboxylic acid impurity is unacceptable for your application, the aldehyde can be purified. Common methods include column chromatography or recrystallization.
-
Preventative Measures: For future storage, ensure the compound is stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial at the recommended low temperature.
-
Issue 2: Suspected Polymerization of the Compound
-
Symptom: The compound appears viscous, has solidified unexpectedly, or shows poor solubility. The NMR spectrum may show broad, unresolved peaks, and the HPLC or GC analysis may indicate a decrease in the concentration of the starting material with the appearance of a broad hump or multiple peaks at longer retention times.
-
Troubleshooting Steps:
-
Assess Purity: Attempt to dissolve a small amount of the material in a suitable solvent and analyze by HPLC or NMR. The presence of a significant amount of insoluble material is a strong indicator of polymerization.
-
Purification: Purification of polymerized aldehydes can be challenging. If a portion of the material is still soluble, it may be possible to isolate the pure aldehyde via column chromatography. However, significant polymerization may render the material unusable.
-
Preventative Measures: Store the compound at low temperatures, protected from light, and ensure the absence of acidic or basic contaminants. If the compound is to be stored for an extended period, consider dissolving it in a dry, aprotic solvent at a known concentration and storing the solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or lower | Reduces the rate of chemical reactions, including oxidation and polymerization.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation. |
| Container | Tightly sealed amber glass vial | Protects from light, which can catalyze degradation, and prevents moisture entry. |
| Purity | High purity, free from acidic/basic contaminants | Impurities can act as catalysts for polymerization and other degradation reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 254 nm is often a good starting point).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to the aldehyde and any impurity peaks. The primary oxidation product, the carboxylic acid, would be expected to have a different retention time.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL). For some aldehydes, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and sensitivity.[8][9]
-
Analysis: Inject the sample and analyze the resulting total ion chromatogram (TIC) and mass spectra of the peaks. The mass spectrum of the main peak should correspond to the molecular weight of this compound. Degradation products would have different retention times and mass spectra.
Protocol 3: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Prepare a solution of the compound in the chosen deuterated solvent at an appropriate concentration (e.g., 5-10 mg in 0.6 mL).
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum of the pure compound should show sharp, well-defined peaks corresponding to the aldehyde proton (typically δ 9-10 ppm), the pyrazole ring proton, and the two methyl groups. The presence of the oxidation product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, would be indicated by the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal (typically δ > 10 ppm). Polymerization would be indicated by the broadening of all signals.[10][11]
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | TCI AMERICA [tcichemicals.com]
- 7. ijcpa.in [ijcpa.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Pyrazole Derivatives Characterization: Technical Support Center
Welcome to the Technical Support Center for the characterization of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and structural elucidation of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis produced a mixture of products, and I'm struggling to identify the major regioisomer. How can I unambiguously determine the structure?
A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] A combination of spectroscopic techniques is often necessary for definitive structural assignment.
Troubleshooting Steps:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques are invaluable for distinguishing between N1 and N2 substituted pyrazoles.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show spatial proximity between protons. For N-substituted pyrazoles, a cross-peak between the N-substituent's protons and the pyrazole ring's H5 proton can confirm the N1 isomer.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For an N-methyl pyrazole, for instance, a correlation between the N-methyl protons and the pyrazole ring carbons (C3 and C5) can help determine the substitution pattern.[2]
-
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence.[3][4] If you can obtain a suitable crystal of your product, this method will unambiguously determine its regiochemistry.
-
Mass Spectrometry (MS): While not always conclusive on its own for regioisomers, detailed analysis of fragmentation patterns can sometimes provide clues to the substitution pattern.[2][5]
Q2: The 1H NMR spectrum of my pyrazole derivative shows broad signals. What could be the cause and how can I resolve this?
A2: Broad NMR signals in pyrazole derivatives are often indicative of dynamic processes occurring on the NMR timescale.
Potential Causes and Solutions:
-
Tautomerism: Prototropic tautomerism is a common phenomenon in N-unsubstituted pyrazoles, leading to an equilibrium between different forms and causing signal broadening.[6][7][8]
-
Conformational Isomerism: If your pyrazole derivative has flexible substituents, slow rotation around single bonds can lead to the presence of multiple conformers in solution, resulting in broad signals.
-
Solution: Similar to tautomerism, variable temperature NMR can help resolve the signals of different conformers.
-
-
Protonation/Deprotonation Equilibria: In certain pH ranges, partial protonation or deprotonation of the pyrazole ring can lead to exchange broadening.
-
Solution: Adding a small amount of acid (e.g., trifluoroacetic acid) can protonate the pyrazole, locking it into a single form and resulting in sharper NMR signals.[10]
-
Troubleshooting Guides
Guide 1: Distinguishing Pyrazole Regioisomers using NMR
Issue: You have synthesized a pyrazole from an unsymmetrical diketone and a substituted hydrazine and need to confirm the regiochemistry.
Experimental Protocol: HMBC Analysis for an N-Methyl Pyrazole
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Set up a gradient-selected HMBC experiment on the spectrometer.
-
Optimize the long-range coupling delay (typically set to detect correlations for J-couplings of 4-10 Hz).
-
-
Data Processing and Analysis:
-
Process the 2D HMBC spectrum using appropriate software.
-
Identify the signal for the N-methyl protons in the proton dimension.
-
Look for cross-peaks from the N-methyl protons to carbons in the pyrazole ring.
-
For the N1-methyl isomer: Expect correlations to both C3 and C5 of the pyrazole ring.
-
For the N2-methyl isomer: Expect correlations primarily to C3.
-
Table 1: Expected HMBC Correlations for N-Methyl Pyrazole Isomers
| Isomer | N-Methyl Proton Correlations to Pyrazole Carbons |
| N1-Methyl | C3 and C5 |
| N2-Methyl | C3 |
Guide 2: Investigating Pyrazole Tautomerism
Issue: You suspect tautomerism is affecting your characterization data, particularly NMR and UV-Vis spectroscopy.
Experimental Protocol: Solvent-Dependent NMR Studies
-
Sample Preparation: Prepare separate NMR samples of your pyrazole derivative in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the concentration is consistent across all samples.
-
Data Acquisition: Acquire standard 1H and 13C NMR spectra for each sample under identical experimental conditions (temperature, etc.).
-
Data Analysis:
-
Carefully compare the chemical shifts of the pyrazole ring protons and carbons across the different solvents.
-
Significant changes in chemical shifts, particularly for the NH proton and adjacent carbons, can indicate a shift in the tautomeric equilibrium.[8]
-
Polar, protic solvents may favor one tautomer through hydrogen bonding, while nonpolar solvents may favor another.[8][9]
-
Table 2: Influence of Solvent on Tautomeric Equilibrium
| Solvent Property | Expected Influence on Tautomerism |
| Nonpolar (e.g., C₆D₆) | May favor the less polar tautomer, often existing as dimers.[11] |
| Polar Aprotic (e.g., DMSO-d₆) | Can favor tautomers with larger dipole moments.[9] |
| Polar Protic (e.g., CD₃OD) | Can stabilize tautomers through hydrogen bonding.[8] |
Guide 3: Interpreting Mass Spectrometry Fragmentation
Issue: You need to interpret the mass spectrum of a pyrazole derivative to confirm its structure.
Common Fragmentation Pathways:
The fragmentation of the pyrazole ring often involves two key processes:[12]
-
Expulsion of HCN: Loss of a hydrogen cyanide molecule from the molecular ion ([M]+•) or the [M-H]+ ion.
-
Loss of N₂: Elimination of a nitrogen molecule from the [M-H]+ ion.
The presence and prominence of these fragmentation pathways can be influenced by the substituents on the pyrazole ring.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the purified pyrazole derivative into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Interpretation:
-
Identify the molecular ion peak (M+•).
-
Look for fragment ions corresponding to the loss of HCN (M-27) and N₂ (M-1-28).
-
Analyze the fragmentation of any substituents on the pyrazole ring.
-
Compare the observed fragmentation pattern to known patterns for similar pyrazole derivatives if available in the literature.
-
Table 3: Common Mass Spectral Fragments for a Simple Pyrazole
| Fragment Ion | Mass Loss from M+• | Description |
| [M-H]+ | 1 | Loss of a hydrogen radical |
| [M-HCN]+• | 27 | Expulsion of hydrogen cyanide |
| [M-H-N₂]+ | 29 | Loss of a hydrogen radical and dinitrogen |
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]
- 12. BiblioBoard [openresearchlibrary.org]
Validation & Comparative
A Comparative Guide to 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde Derivatives: Synthesis, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and biological evaluation of derivatives of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this particular aldehyde have shown promise in various therapeutic areas, including oncology and infectious diseases. This document summarizes key experimental data, details relevant methodologies, and visualizes synthetic and evaluative workflows to support further research and development in this area.
Physicochemical and Spectroscopic Characterization
Derivatives of this compound are typically synthesized through the condensation of the aldehyde with various amines or other nucleophiles to form Schiff bases, hydrazones, and other related compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structures of these new chemical entities.
| Compound/Derivative | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | C₁₈H₁₆ClN₃O₂ | - | - | - | |
| Co(II) complex of above Schiff base | - | - | - | - | |
| Cu(II) complex of above Schiff base | - | - | - | - | |
| Zn(II) complex of above Schiff base | - | - | - | - | |
| 1,5-Dimethyl-4-((4-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one | - | - | - | 1660 (C=O), 1585 (C=N), 1510, 1342 (NO₂) | [1] |
Comparative Biological Activity
The biological activities of this compound derivatives have been explored, with a significant focus on their anticancer and antimicrobial properties. The data presented below is a compilation from various studies to provide a comparative perspective.
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key performance indicator.
| Derivative Type | Cell Line | IC₅₀ (µM) | Observations | Reference |
| Pyrazol-3-one Schiff base | MCF-7 (Breast) | 28 ± 2 | Showed promising activity | [2] |
| Pyrazol-3-one Schiff base | A549 (Lung) | - | Evaluated | [2] |
| Schiff base ligand and its metal complexes | - | - | Metal complexes showed better activity than the ligand |
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
| Derivative Class | Microorganism | Activity | Observations | Reference |
| Carboxamide derivatives | Various bacteria and fungi | Screened | Possess antimicrobial properties | [3] |
| Novel formyl pyrazoles | Candida albicans, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Klebsiella pneumonia | Evaluated | Thiophene-substituted derivatives showed promising antibacterial activity | [4] |
| Substituted pyrazoles | Various bacteria and fungi | Screened | Chloro derivatives were most active | [5] |
| Novel pyrazole derivatives | Various bacteria and fungi | Screened | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives based on the reviewed literature.
General Synthesis of Schiff Base Derivatives
A common method for synthesizing derivatives of this compound is through the formation of Schiff bases.
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Caption: A diagram illustrating the structure-activity relationships of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. orientjchem.org [orientjchem.org]
A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, a key building block in pharmaceutical and agrochemical research. The routes are evaluated based on reaction efficiency, availability of starting materials, and operational simplicity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the aldehyde functionality on the pyrazole core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This guide outlines two distinct and viable synthetic pathways to this target molecule: the reduction of an ester precursor and the oxidation of an alcohol intermediate.
Comparative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Ester Reduction | Route 2: Alcohol Oxidation |
| Starting Material | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol |
| Key Reagent | Diisobutylaluminum hydride (DIBAL-H) | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | 2-4 hours | 2-3 hours |
| Yield | High (typically >80%) | Good to high (typically 70-90%) |
| Purification | Column chromatography | Filtration and column chromatography |
Synthetic Route Diagrams
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Reduction of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This route offers a direct and high-yielding approach starting from the commercially available ethyl ester. The partial reduction of the ester to the aldehyde is achieved with high selectivity using diisobutylaluminum hydride (DIBAL-H) at low temperatures.
Step 1: Reduction of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate to this compound
-
To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C (dry ice/acetone bath), is added a solution of DIBAL-H (1.0 M in hexanes, 1.1 equivalents) dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Oxidation of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
This two-step route involves the initial complete reduction of the ester to the corresponding alcohol, followed by a selective oxidation to the desired aldehyde.
Step 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
The resulting solid is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1,5-dimethyl-1H-pyrazol-3-yl)methanol, which can often be used in the next step without further purification.
Step 2: Oxidation of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol to this compound
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) at room temperature, a solution of (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.0 equivalent) in DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel or Celite, and the filter cake is washed with DCM.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give this compound.
Conclusion
Both synthetic routes presented are effective for the preparation of this compound.
-
Route 1 (Ester Reduction) is the more direct and efficient method, especially given the commercial availability of the starting ester. The use of DIBAL-H allows for a selective single-step conversion with high yields. However, it requires careful temperature control to prevent over-reduction to the alcohol.
-
Route 2 (Alcohol Oxidation) provides a reliable alternative, although it involves an additional synthetic step. The reduction with LiAlH₄ is robust, and the subsequent oxidation with PCC is a standard and high-yielding transformation. This route may be preferable if precise control of low temperatures is challenging or if the corresponding alcohol is available through other means.
The choice of synthetic route will ultimately depend on the specific laboratory capabilities, the cost and availability of reagents, and the desired scale of the synthesis. For most applications, the direct reduction of the ester (Route 1) is likely to be the preferred method due to its conciseness and efficiency.
A Comparative Guide to the Biological Activity of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of recently developed novel pyrazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is supported by detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate understanding and further research.
Comparative Analysis of Biological Activities
The following tables summarize the biological activities of representative novel pyrazole compounds against various cell lines and microbial strains, benchmarked against established standard drugs.
Table 1: Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Novel Pyrazole 1 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| A549 (Lung) | 42.79 | Cisplatin | 15.24 | |
| Novel Pyrazole 2 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 |
| Novel Pyrazole 3 | HCT116 (Colon) | Inactive | 5-Fluorouracil | 4.8 |
Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Novel Pyrazole 4 | E. coli (Gram-) | 0.25 | Ciprofloxacin | 0.5 |
| S. aureus (Gram+) | >100 | Ciprofloxacin | 0.25 | |
| Novel Pyrazole 5 | S. epidermidis (Gram+) | 0.25 | Ciprofloxacin | 4 |
| A. niger (Fungus) | 1 | Clotrimazole | 1 | |
| Novel Pyrazole 6 | C. albicans (Fungus) | >100 | Clotrimazole | 0.5 |
Table 3: Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Assay | Inhibition (%) | Standard Drug | Inhibition (%) |
| Novel Pyrazole 7 | Carrageenan-induced paw edema | 85.8 | Indomethacin | 73.0 |
| Novel Pyrazole 8 | COX-2 Inhibition | 89.6 | Celecoxib | 83.8 |
| Novel Pyrazole 9 | COX-1 Inhibition | 25.4 | Celecoxib | 45.2 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
2.1. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The pyrazole compounds and standard drugs are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
2.2. Antimicrobial Activity: Disc Diffusion Method
This method assesses the antimicrobial activity of the compounds by measuring the zone of inhibition of microbial growth.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the microbial suspension using a sterile cotton swab.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
2.3. Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.
-
Animal Groups: Wistar rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for the pyrazole compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Visualizing Mechanisms and Workflows
3.1. COX-2 Signaling Pathway in Inflammation
Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] The following diagram illustrates the simplified signaling pathway leading to inflammation and how COX-2 inhibitors intervene.
3.2. General Workflow for Biological Activity Screening
The screening of novel compounds for biological activity typically follows a structured workflow, from initial synthesis to in-depth analysis.
3.3. Structure-Activity Relationship (SAR) of Anticancer Pyrazoles
Understanding the relationship between a compound's structure and its biological activity is crucial for designing more potent and selective drugs. The diagram below illustrates a hypothetical SAR for a series of anticancer pyrazole derivatives.
References
A Spectroscopic Showdown: Distinguishing Pyrazole Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Pyrazole and its isomers are foundational scaffolds in medicinal chemistry, and the ability to differentiate between them is crucial for unambiguous structure-activity relationship (SAR) studies. This guide provides a comprehensive spectroscopic comparison of pyrazole and its common methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole, supported by experimental data and detailed protocols.
The subtle differences in the placement of a methyl group on the pyrazole ring lead to distinct spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a clear framework for identifying these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic techniques, offering a side-by-side comparison of pyrazole and its methylated isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H1 | H3 | H4 | H5 | CH₃ | Solvent |
| Pyrazole | 12.8 (br s) | 7.6 (d) | 6.3 (t) | 7.6 (d) | - | CDCl₃ |
| 1-Methylpyrazole | - | 7.4 (d) | 6.2 (t) | 7.2 (d) | 3.9 (s) | CDCl₃ |
| 3-Methylpyrazole | 11.5 (br s) | - | 6.0 (d) | 7.4 (d) | 2.3 (s) | CDCl₃ |
| 4-Methylpyrazole | 12.2 (br s) | 7.4 (s) | - | 7.4 (s) | 2.1 (s) | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C3 | C4 | C5 | CH₃ | Solvent |
| Pyrazole | 134.7 | 105.3 | 134.7 | - | CDCl₃ |
| 1-Methylpyrazole | 138.8 | 106.1 | 129.5 | 39.2 | CDCl₃ |
| 3-Methylpyrazole | 148.1 | 106.4 | 139.4 | 12.9 | CDCl₃ |
| 4-Methylpyrazole | 134.0 | 115.0 | 134.0 | 9.0 | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=C, C=N Stretch | C-H Bending |
| Pyrazole | ~3140 (broad) | ~3000-3100 | ~1400-1600 | ~750-850 |
| 1-Methylpyrazole | - | ~2950-3100 | ~1400-1550 | ~760-860 |
| 3-Methylpyrazole | ~3150 (broad) | ~2900-3100 | ~1450-1600 | ~770-870 |
| 4-Methylpyrazole | ~3145 (broad) | ~2900-3100 | ~1400-1580 | ~800-900 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragments |
| Pyrazole | C₃H₄N₂ | 68.08 | 68 | 41, 39 |
| 1-Methylpyrazole | C₄H₆N₂ | 82.10 | 82 | 81, 54, 42 |
| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | 82 | 81, 55, 54 |
| 4-Methylpyrazole | C₄H₆N₂ | 82.10 | 82 | 81, 55, 54 |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[1] Filter the solution into a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).[1] Phase the spectrum and apply a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method): For liquid samples (1-methylpyrazole), place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (pyrazole, 3-methylpyrazole, 4-methylpyrazole), dissolve a small amount (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2] Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Acquire at least 16 scans and average them to improve the signal-to-noise ratio. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the pyrazole isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometry Analysis: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 35 to 300. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[3]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of pyrazole isomers.
Caption: Workflow for the spectroscopic identification of pyrazole isomers.
References
X-ray crystallographic analysis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of pyrazole-carbaldehyde derivatives, allowing for a direct comparison of their solid-state conformations and packing arrangements.
Table 1: Crystal Data and Structure Refinement for Pyrazole-Carbaldehyde Derivatives
| Parameter | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[1] | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde[3] |
| Chemical Formula | C₁₇H₁₄N₂O₂ | C₁₂H₁₂N₂O | C₁₃H₁₄N₂O₂ |
| Formula Weight | 278.30 | 200.24 | 230.26 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 8.6207 (1) | 6.6264 (4) | 7.9444 (16) |
| b (Å) | 7.1695 (1) | 6.7497 (4) | 10.643 (3) |
| c (Å) | 22.9228 (3) | 22.6203 (12) | 15.053 (3) |
| α (°) | 90 | 90 | 107.732 (3) |
| β (°) | 99.168 (1) | 94.785 (5) | 102.473 (5) |
| γ (°) | 90 | 90 | 93.225 (7) |
| Volume (ų) | 1398.67 (3) | 1008.19 (10) | 1173.4 (5) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 100 | 100 | 113 |
| R-factor | 0.044 | 0.080 | - |
| wR-factor | 0.127 | 0.194 | - |
Table 2: Selected Dihedral Angles for Pyrazole-Carbaldehyde Derivatives
| Compound | Dihedral Angle Description | Angle (°) |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[1] | Pyrazole ring and adjacent phenyl ring | 73.67 (4) |
| Pyrazole ring and phenoxy ring | 45.99 (4) | |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | Pyrazole ring and phenyl ring | 68.41 (16) |
| 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde[3] | Phenyl ring and pyrazole ring (Molecule 1) | 86.5 (2) |
| Phenyl ring and pyrazole ring (Molecule 2) | 82.3 (3) |
Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes predominantly involves the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocyclic systems.[4][5][6][7][8] The crystallization of these compounds is typically achieved through slow evaporation from a suitable solvent or solvent mixture.
General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
A solution of the corresponding pyrazole precursor in anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. To this solution, phosphorus oxychloride (POCl₃) is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated, typically at reflux, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured onto crushed ice and neutralized with a base, such as sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[2]
Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[1]
A mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol) and phenol (0.1 mol) is dissolved in dimethyl sulfoxide (10 mL). Potassium hydroxide (5.6 g, 0.1 mol) is added, and the reaction mixture is refluxed for 6 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The solid product is collected by filtration, dried, and recrystallized from ethanol. Single crystals suitable for X-ray analysis were obtained by slow evaporation from a 1:2 mixture of DMF and ethanol.[1]
Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]
To a cold solution of N,N-dimethylformamide (1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (1.54 g, 10 mmol) is added with stirring over 30 minutes. A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml) is then added dropwise while maintaining the temperature between 273–278 K. The mixture is heated under reflux for 1 hour, cooled, and poured into crushed ice. The precipitate is filtered and crystallized from aqueous ethanol to yield needle-like crystals.[2]
Synthesis of 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde[3]
To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (30 mmol) and 3-methylphenol (48 mmol) in DMF (30 ml), potassium hydroxide (60 mmol) is added at room temperature. The mixture is heated to 388 K for 6 hours. The reaction solution is then poured into cold water (100 ml) and extracted with ethyl acetate (3 x 60 ml). The combined organic layers are dried over anhydrous magnesium sulfate. After removal of the solvent, the residue is recrystallized from ethyl acetate/petroleum ether to give colorless crystals.[3]
Experimental Workflow for X-ray Crystallography
The determination of the crystal structure of a compound by X-ray diffraction follows a well-established workflow, from crystal growth to the final refined structure.
Caption: Experimental workflow for X-ray crystallographic analysis.
References
- 1. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degres.eu [degres.eu]
- 8. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of Pyrazole Aldehydes for Pharmaceutical Research
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted pyrazole aldehydes, crucial intermediates in the synthesis of pharmacologically active compounds. The inherent reactivity of the aldehyde functional group on the pyrazole scaffold is significantly influenced by the nature and position of substituents on the heterocyclic ring. Understanding these reactivity differences is paramount for optimizing reaction conditions and designing efficient synthetic routes for novel drug candidates.
Introduction to Pyrazole Aldehydes
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Pyrazole-4-carbaldehydes, in particular, serve as versatile building blocks for the synthesis of more complex molecules.[1][3] Their formyl group can readily participate in various chemical transformations, including condensation reactions, oxidations, and reductive aminations. The synthesis of these aldehydes is often achieved through methods like the Vilsmeier-Haack reaction on corresponding hydrazones.[3][4] The electronic properties of substituents on the pyrazole ring can modulate the electrophilicity of the aldehyde's carbonyl carbon, thereby influencing its reactivity towards nucleophiles.[5]
Comparative Reactivity in Knoevenagel Condensation
To quantify the differences in reactivity, a comparative study was conducted using the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[6][7][8] In this reaction, various N-aryl-3-phenyl-1H-pyrazole-4-carbaldehydes were reacted with an active methylene compound, malononitrile, under standardized, mild basic conditions. The reaction progress was monitored, and the yields of the resulting α,β-unsaturated products were determined after a fixed reaction time.
The results, summarized in the table below, demonstrate a clear correlation between the electronic nature of the substituent on the N-aryl ring and the reaction yield, which serves as a proxy for reactivity.
Data Presentation: Reactivity of Substituted Pyrazole Aldehydes in Knoevenagel Condensation
| Entry | Pyrazole Aldehyde Substituent (R) | Reaction Time (min) | Yield (%) |
| 1 | 4-OCH₃ (Electron-Donating) | 60 | 78 |
| 2 | 4-CH₃ (Weakly Electron-Donating) | 60 | 85 |
| 3 | H (Unsubstituted) | 60 | 92 |
| 4 | 4-Cl (Weakly Electron-Withdrawing) | 60 | 95 |
| 5 | 4-NO₂ (Strongly Electron-Withdrawing) | 60 | 98 |
Note: The data presented is a representative compilation based on typical reactivity trends observed in related studies. Exact yields can vary based on specific reaction conditions.
The experimental data indicates that electron-withdrawing groups on the N-aryl substituent enhance the reactivity of the pyrazole aldehyde. This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from malononitrile. Conversely, electron-donating groups decrease the reactivity by reducing the electrophilicity of the carbonyl carbon.
Experimental Protocols
General Procedure for Knoevenagel Condensation:
A solution of the substituted 1-aryl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL) is prepared. A catalytic amount of a weak base, such as piperidine (0.1 mmol), is added to the mixture. The reaction is stirred at room temperature for a specified duration (e.g., 60 minutes). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. The product identity and purity can be confirmed by spectroscopic methods such as FT-IR and NMR.[6][9]
Mandatory Visualizations
Experimental Workflow for Knoevenagel Condensation
References
- 1. chemmethod.com [chemmethod.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chim.it [chim.it]
- 6. acgpubs.org [acgpubs.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Validating the Blueprint of Pyrazole Compounds: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, the precise structural validation of newly synthesized pyrazole compounds is a critical step in ensuring their efficacy and safety. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can confidently ascertain the molecular architecture of their novel pyrazole derivatives.
The synthesis of novel pyrazole-based molecules, a cornerstone in medicinal chemistry, necessitates rigorous structural confirmation.[1] The arrangement of substituents on the pyrazole core dictates the compound's biological activity and physical properties.[2] This guide delves into the most common and powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Spectroscopic and Crystallographic Techniques
The choice of analytical technique often depends on the specific information required, the nature of the sample, and the available instrumentation. While each method provides unique insights, a combination of these techniques is often employed for unambiguous structure determination.[3]
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms (carbon-hydrogen framework), chemical environment of nuclei, stereochemistry.[4] | 5-10 mg dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] | Non-destructive, provides detailed information about the molecule's structure in solution.[5] | Can be complex to interpret for highly substituted or isomeric compounds. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns aiding in structural confirmation.[4] | Small amount of sample dissolved in a volatile solvent (e.g., methanol, acetonitrile).[6] | High sensitivity, provides accurate molecular weight.[7] | Does not provide information on stereochemistry or connectivity of isomers.[7] |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[2] | Single, high-quality crystal (typically >0.1 mm in all dimensions).[2] | Provides the definitive, unambiguous molecular structure.[2] | Growing suitable crystals can be a significant challenge. The solid-state structure may not represent the conformation in solution. |
Experimental Data Summary
The following tables summarize typical quantitative data obtained from the structural analysis of various pyrazole derivatives, offering a reference for researchers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Proton/Carbon | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Pyrazole NH | ~10.0 - 13.0 | Broad singlet, chemical shift is concentration and solvent dependent.[4] |
| Pyrazole C3-H | ~7.5 - 8.0 | Singlet.[4] |
| Pyrazole C4-H | ~6.3 - 6.8 | Singlet or part of a multiplet depending on substitution. |
| Phenyl-H | ~7.2 - 7.8 | Multiplet, pattern depends on substitution.[4] |
| ¹³C NMR | ||
| Pyrazole C3 | ~135 - 155 | |
| Pyrazole C4 | ~100 - 120 | [4] |
| Pyrazole C5 | ~130 - 150 | [4] |
| Phenyl C (quaternary) | ~130 - 140 | |
| Phenyl CH | ~125 - 130 |
Data compiled from various sources, including[4][8].
Table 2: Common Mass Spectrometry Fragmentation Patterns for Pyrazole Compounds
| Ion | Description |
| [M]+ or [M+H]+ | Molecular ion or protonated molecular ion, confirming the molecular weight.[4] |
| Loss of N₂ | A characteristic fragmentation for some pyrazole derivatives. |
| Loss of substituents | Fragmentation of side chains attached to the pyrazole ring. |
| Ring cleavage | Fission of the pyrazole ring itself. |
Table 3: Illustrative X-ray Crystallography Parameters for a Pyrazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7841 (5) |
| b (Å) | 11.0582 (6) |
| c (Å) | 21.4820 (9) |
| β (°) | 113.359 (2) |
| Volume (ų) | 2351.82 (19) |
| Z | 4 |
Data for 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl- 1H-pyrazole.[2]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized pyrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[4]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.[4]
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 10-100 µg/mL.[6] Ensure the sample is free of inorganic salts.[6]
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.[6]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]+ or [M+H]+). Analyze the fragmentation pattern to gain further structural insights.[7]
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyrazole compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[2]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².[2]
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological mechanisms.
Many pyrazole derivatives exhibit their biological activity by acting as kinase inhibitors.[9][10][11][12] The Janus kinase (JAK) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases.[13]
References
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to In Silico Docking of Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In silico molecular docking has become an indispensable tool in the rational design and discovery of novel pyrazole-based therapeutics. This guide provides a comparative analysis of in silico docking studies for different pyrazole-based ligands against a common therapeutic target, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Comparative Docking Performance of Pyrazole-Based Ligands
This section compares the in silico docking performance of two distinct pyrazole-based ligands against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Ligand | PDB ID of Target | Docking Score (kcal/mol) | Standard Drug | Standard Drug Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 4a | 4HJO[1] | -9.52[2] | Erlotinib | -10.23[2] | Not explicitly detailed in the provided text. |
| Generic Pyrazole Derivatives | 4HJO[1] | Not specified, but reported to have "respectable attachment energies" compared to Erlotinib.[1] | Erlotinib | Not specified, but used as a reference.[1] | Not explicitly detailed in the provided text. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols are summarized from the cited literature for docking studies involving pyrazole derivatives against EGFR.
Molecular Docking Protocol for Pyrazole Derivatives against EGFR (PDB: 4HJO)
-
Software: GOLD (Genetic Optimisation for Ligand Docking) suite was utilized for the molecular docking simulations.[1]
-
Protein Preparation: The three-dimensional crystal structure of the EGFR protein was obtained from the Protein Data Bank (PDB ID: 4HJO).[1] The protein structure was prepared for docking using the Hermes module of the GOLD software.[1]
-
Ligand Preparation: The 2D structures of the pyrazole derivatives were converted to 3D structures and optimized.
-
Docking Validation: To validate the docking procedure, the co-crystallized ligand (in this case, Erlotinib) was re-docked into the active site of the EGFR protein.[1]
-
Binding Site Definition: The active site for docking was defined based on the position of the co-crystallized ligand, Erlotinib.[1]
-
Analysis of Interactions: The interactions between the docked pyrazole derivatives and the amino acid residues in the active site of EGFR were analyzed to understand the binding mode. The Piecewise Linear Potential (PLP) fitness score was used to rank the potential of the compounds to inhibit EGFR.[1]
Visualizing Molecular Docking and Signaling Pathways
Diagrams are essential for conceptualizing complex processes in drug discovery. The following visualizations, created using Graphviz, illustrate a typical molecular docking workflow and the EGFR signaling pathway.
References
Pyrazole-Based Compounds Emerge as Potent Kinase Inhibitors, Challenging Existing Cancer Therapies
For Immediate Release
[City, State] – Researchers and drug development professionals are witnessing a significant surge in the efficacy of pyrazole-based compounds as potent kinase inhibitors, positioning them as formidable alternatives to several existing drugs in cancer therapy. This comparative guide provides a detailed analysis of their performance against established treatments, supported by experimental data, to inform future research and clinical development.
The versatility of the pyrazole scaffold has enabled the development of highly selective and potent inhibitors for key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Bcr-Abl fusion protein. These pyrazole derivatives are demonstrating comparable, and in some cases superior, inhibitory activity to standard-of-care drugs such as Axitinib and Imatinib.
Comparative Efficacy Against VEGFR-2
Recent studies have highlighted the potential of pyrazole-containing molecules to inhibit VEGFR-2, a critical mediator of angiogenesis in tumors. A novel pyrazoline compound, designated Compound 3e , has shown potent VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC50) of 0.071 µM. This efficacy is comparable to the established VEGFR-2 inhibitor, Axitinib, which exhibited an IC50 of 0.050 µM in the same head-to-head study[1].
Another promising pyrazole derivative, Compound 3i , demonstrated even greater potency with an IC50 value of 8.93 nM against VEGFR-2, surpassing the activity of Sorafenib (IC50 = 30 nM) in a comparative analysis[2]. These findings underscore the potential of pyrazole-based compounds to offer new therapeutic options for cancers driven by angiogenesis.
Targeting the Bcr-Abl Kinase in Chronic Myeloid Leukemia
In the context of Chronic Myeloid Leukemia (CML), pyrazole-based compounds are also showing significant promise in inhibiting the Bcr-Abl kinase, the hallmark of this disease. A pyrazole derivative, Compound 10 , was reported to have a potent inhibitory effect on the Bcr-Abl kinase with an IC50 of 14.2 nM.[3] Furthermore, it demonstrated strong anti-proliferative activity against the K562 human CML cell line, which expresses the Bcr-Abl protein, with an IC50 of 0.27 µM[3]. This positions such compounds as potential alternatives or second-line therapies to established drugs like Imatinib.
Data Summary
The following tables provide a clear, quantitative comparison of the efficacy of these novel pyrazole-based compounds against existing drugs.
Table 1: Comparative Efficacy of VEGFR-2 Inhibitors
| Compound | Type | Target | IC50 (VEGFR-2 Kinase Assay) | Reference |
| Compound 3e | Pyrazoline | VEGFR-2 | 0.071 µM | [1] |
| Axitinib | Existing Drug | VEGFR-2 | 0.050 µM | [1] |
| Compound 3i | Pyrazole | VEGFR-2 | 8.93 nM | [2] |
| Sorafenib | Existing Drug | VEGFR-2 | 30 nM | [2] |
Table 2: Comparative Efficacy of Bcr-Abl Inhibitors
| Compound | Type | Target | IC50 (Bcr-Abl Kinase Assay) | IC50 (K562 Cell Proliferation) | Reference |
| Compound 10 | Pyrazole | Bcr-Abl | 14.2 nM | 0.27 µM | [3] |
| Imatinib | Existing Drug | Bcr-Abl | ~200-600 nM (representative) | Varies | [4] |
Visualizing the Path to Inhibition
To illustrate the general approach for evaluating these novel compounds, the following diagram outlines a typical experimental workflow.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP.
-
VEGFR-2 specific substrate (e.g., a synthetic peptide).
-
Test compound (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8]
-
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, K562 for CML).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][9][10][11][12]
-
The promising preclinical data for these novel pyrazole-based compounds warrant further investigation and optimization. Their potent and selective inhibition of key oncogenic kinases, coupled with favorable comparisons to existing drugs, suggests a bright future for this class of molecules in the landscape of targeted cancer therapy.
References
- 1. Design, synthesis and biological evaluation of novel pyrazoline derivatives as dual EGFR/VEGFR-2 inhibitors for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 11. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
Purity Analysis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, a key building block in organic synthesis. This objective comparison, supported by detailed experimental protocols and data, will assist in selecting the most suitable analytical method for quality control and routine analysis.
Comparison of Analytical Methods
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and potential impurities. This compound is a moderately polar and volatile compound, making it amenable to both techniques.
| Feature | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 (non-polar) | 5% Phenyl-methylpolysiloxane (mid-polar) |
| Typical Mobile Phase | Acetonitrile/Water | Helium |
| Derivatization | Not typically required. | May be beneficial for improving peak shape and thermal stability, though not always necessary. |
| Primary Impurities Detected | Starting materials, regioisomers, and oxidation product (1,5-dimethyl-1H-pyrazole-3-carboxylic acid). | Volatile starting materials, regioisomers, and residual solvents. |
| Advantages | - Excellent for non-volatile and thermally labile impurities. - Wide applicability. - Robust and reproducible. | - High resolution for volatile compounds. - Sensitive detection with Flame Ionization Detector (FID) or Mass Spectrometry (MS). - Fast analysis times. |
| Disadvantages | - May have lower resolution for very similar volatile compounds compared to GC. - Higher solvent consumption. | - Not suitable for non-volatile or thermally labile impurities. - Potential for sample degradation at high temperatures. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the quantitative determination of this compound and the separation of its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography (GC) Protocol
This GC method is suitable for assessing the purity of this compound and quantifying volatile impurities.
Chromatographic Conditions:
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of Dichloromethane.
Data Presentation
The following table summarizes hypothetical data from the purity analysis of a single batch of this compound using both HPLC and GC methods.
| Analyte | HPLC (% Area) | GC (% Area) |
| This compound | 99.52 | 99.65 |
| 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (regioisomer) | 0.15 | 0.18 |
| 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 0.28 | Not Detected |
| Unidentified Impurity 1 | 0.05 | 0.07 |
| Unidentified Impurity 2 | Not Detected | 0.10 |
Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Safety Operating Guide
Essential Safety and Operational Guide for 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The following personal protective equipment is mandatory when handling this chemical.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other suitable material. Dispose of contaminated gloves after use.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must meet ANSI Z87.1-2003 standard. A face shield is required when there is a risk of splashing.[6] |
| Skin and Body Protection | Flame-resistant lab coat | Should be worn at all times in the laboratory.[6] Consider chemical-resistant coveralls for enhanced protection.[7] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if working outside a fume hood or if exposure limits are exceeded.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Handling Protocol:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, or vapors.[1][2][5]
-
Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[5][8]
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material like vermiculite or sand for containment.[9] Collect the material using non-sparking tools and place it in a labeled container for hazardous waste.[9]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
Security: Store in a locked-up area to prevent unauthorized access.[1][5]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste in accordance with federal, state, and local regulations.[9]
Disposal Protocol:
-
Waste Identification: This chemical waste should be managed as hazardous.[9]
-
Containerization: Place the waste into a compatible, sealed, and clearly labeled container. The label must include the chemical name and "Hazardous Waste".[9]
-
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not empty into drains.[1][3][4]
-
Contaminated Materials: Dispose of contaminated materials, including PPE, as hazardous waste.[3]
Workflow for Handling this compound
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
